S 38093 hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.ClH/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19;/h5-8,14-15H,1-4,9-12H2,(H2,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSVOZDCVFYWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
S 38093 Hydrochloride: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 38093 hydrochloride is a novel, brain-penetrant small molecule that acts as a potent and selective antagonist and inverse agonist at the histamine (B1213489) H3 receptor. This technical guide provides a comprehensive overview of its mechanism of action, supported by a compilation of quantitative data from preclinical studies. Detailed experimental methodologies are provided for key assays, and signaling pathways are visualized to facilitate a deeper understanding of its pharmacological profile. S 38093's ability to modulate the histaminergic system and other neurotransmitter pathways highlights its therapeutic potential for cognitive disorders and neuropathic pain.
Core Mechanism of Action: Histamine H3 Receptor Antagonism and Inverse Agonism
This compound exerts its primary effect by targeting the histamine H3 receptor (H3R), a presynaptic autoreceptor and heteroreceptor predominantly expressed in the central nervous system. As an antagonist , S 38093 blocks the binding of endogenous histamine to the H3R, thereby preventing the receptor-mediated inhibition of histamine synthesis and release.[1][2] Furthermore, as an inverse agonist , S 38093 reduces the constitutive activity of the H3R, leading to an increase in histamine release even in the absence of the natural agonist.[1] This dual action results in enhanced histaminergic neurotransmission in key brain regions associated with cognition and arousal.[3]
Signaling Pathways
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3R by an agonist (like histamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, S 38093 blocks this constitutive Gαi/o signaling, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, demonstrating its affinity and functional activity at the histamine H3 receptor across different species.
Table 1: Receptor Binding Affinity (Ki)
| Species | Ki (μM) |
| Human | 1.2[1][2] |
| Rat | 8.8[1][2] |
| Mouse | 1.44[1][2] |
Ki values represent the inhibition constant, indicating the concentration of S 38093 required to occupy 50% of the H3 receptors.
Table 2: Functional Antagonist Activity (KB)
| Species (Receptor) | KB (μM) |
| Human (hH3R) | 0.11[1] |
| Mouse (mH3R) | 0.65[1] |
KB values represent the antagonist dissociation constant, indicating the concentration of S 38093 that reduces the response to an agonist by 50%.
Table 3: Functional Inverse Agonist Activity (EC50)
| Species (Receptor) | EC50 (μM) |
| Human (hH3R) | 1.7[1] |
| Rat (rH3R) | 9.0[1] |
EC50 values represent the concentration of S 38093 that produces 50% of its maximal inverse agonist effect.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Radioligand Binding Assay for Ki Determination
This protocol outlines the general procedure for determining the binding affinity of S 38093 for the histamine H3 receptor.
References
- 1. Effects of S 38093, an antagonist/inverse agonist of histamine H3 receptors, in models of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
S 38093 Hydrochloride: A Technical Guide to a Histamine H3 Receptor Antagonist/Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 38093 hydrochloride is a potent and selective antagonist and inverse agonist of the histamine (B1213489) H3 receptor, a key presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters.[1][2] Its ability to cross the blood-brain barrier and its oral activity make it a compound of significant interest for the potential treatment of a range of neurological and psychiatric disorders.[3][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and pharmacokinetic profile. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development.
Data Presentation
In Vitro Pharmacology
The following tables summarize the in vitro binding affinities and functional potencies of this compound at the histamine H3 receptor across different species.
Table 1: Radioligand Binding Affinity of this compound at Histamine H3 Receptors
| Species | Receptor Source | Radioligand | Ki (μM) |
| Human | Recombinant | [3H]-N-α-methylhistamine | 1.2[1][3][4][5] |
| Rat | Brain Cortex Membranes | [3H]-N-α-methylhistamine | 8.8[1][3][4][5] |
| Mouse | Recombinant | [3H]-N-α-methylhistamine | 1.44[1][3][4][5] |
Table 2: Functional Activity of this compound at Histamine H3 Receptors
| Assay Type | Species | Cell Line | Parameter | Value (μM) |
| Antagonist Activity | Human | CHO or HEK293 cells | KB (cAMP assay) | 0.11[1][4] |
| Antagonist Activity | Mouse | Not Specified | KB | 0.65[1][4] |
| Inverse Agonist Activity | Human | Cells with high H3 density | EC50 (cAMP assay) | 1.7[2][4] |
| Inverse Agonist Activity | Rat | Cells with high H3 density | EC50 | 9[2] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several species, demonstrating its potential for in vivo applications.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Administration Route | Tmax (h) | Bioavailability (%) | t1/2 (h) |
| Mouse | Oral | 0.25 - 0.5[1][2] | 20 - 60[1][2] | 1.5 - 7.4[1][2] |
| Rat | Oral | 0.25 - 0.5[1][2] | 20 - 60[1][2] | 1.5 - 7.4[1][2] |
| Monkey | Oral | 2[1][2] | 20 - 60[1][2] | 1.5 - 7.4[1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay for Histamine H3 Receptor
This protocol is designed to determine the binding affinity of this compound to the histamine H3 receptor.
-
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells stably expressing the human, rat, or mouse histamine H3 receptor.
-
[3H]-N-α-methylhistamine (Radioligand).
-
This compound (Test Compound).
-
Unlabeled histamine or a known H3 receptor antagonist (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize the H3 receptor-expressing cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane suspension.
-
50 µL of [3H]-N-α-methylhistamine at a concentration near its Kd.
-
50 µL of either assay buffer (for total binding), a saturating concentration of unlabeled histamine (for non-specific binding), or varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay for Histamine H3 Receptor Inverse Agonism
This protocol measures the ability of this compound to act as an inverse agonist by increasing cAMP levels in cells expressing the constitutively active H3 receptor.
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human or rat histamine H3 receptor.
-
This compound (Test Compound).
-
Forskolin (B1673556) (positive control).
-
Assay Buffer: HBSS or DMEM supplemented with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
-
Procedure:
-
Cell Plating: Seed the H3 receptor-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Remove the culture medium and add varying concentrations of this compound or forskolin (as a positive control) diluted in assay buffer to the respective wells.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis: Plot the measured cAMP levels against the concentration of this compound. Determine the EC50 value and the maximal effect (Emax) by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Model: Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy in Rats
This model is used to evaluate the potential of this compound in alleviating neuropathic pain.[1]
-
Animals: Male Sprague-Dawley rats.
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Administer a single intraperitoneal (i.p.) injection of streptozotocin (STZ) dissolved in citrate (B86180) buffer. A typical dose is 50-65 mg/kg.
-
Confirm the development of diabetes by measuring blood glucose levels 48-72 hours post-injection. Rats with blood glucose levels above 250 mg/dL are considered diabetic.
-
-
Assessment of Neuropathic Pain (Mechanical Allodynia):
-
Place the rats in individual Plexiglas chambers on an elevated wire mesh floor and allow them to acclimate.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response in 50% of the applications.
-
-
Drug Administration and Testing:
-
After the development of neuropathic pain (typically 2-4 weeks after STZ injection), administer this compound orally or intraperitoneally.
-
Assess the paw withdrawal threshold at various time points after drug administration to determine the antiallodynic effect.
-
In Vivo Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats
This is another widely used model to study neuropathic pain and evaluate the efficacy of compounds like this compound.[1]
-
Animals: Male Sprague-Dawley rats.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting blood flow.
-
Close the muscle and skin layers with sutures.
-
-
Assessment of Neuropathic Pain (Thermal Hyperalgesia):
-
Place the rat in a chamber with a glass floor.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Measure the time taken for the rat to withdraw its paw (paw withdrawal latency). A shorter latency in the injured paw compared to the contralateral paw indicates thermal hyperalgesia.
-
-
Drug Administration and Testing:
-
Allow the rats to recover for 7-14 days after surgery for the development of neuropathic pain.
-
Administer this compound and measure the paw withdrawal latency at different time points to assess its antihyperalgesic effect.
-
Visualizations
Signaling Pathway
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow
Caption: General Experimental Workflow for this compound.
Logical Relationship
Caption: Mechanism of Action and Therapeutic Potential.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. portlandpress.com [portlandpress.com]
- 3. Animal models of painful diabetic neuropathy: the STZ rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic Constriction Injury Model [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to S 38093 Hydrochloride: A Novel Histamine H3 Receptor Antagonist/Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 38093 hydrochloride is a potent and orally active antagonist/inverse agonist of the histamine (B1213489) H3 receptor with significant blood-brain barrier penetration. Exhibiting a promising pharmacological profile, it has been investigated for its potential therapeutic applications in cognitive disorders, neuropathic pain, and age-related cognitive decline. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to support further research and development.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride, is a novel azabicyclo compound.[1] Its chemical structure is characterized by a hexahydro-cyclopenta[c]pyrrole moiety linked via a propoxy chain to a benzamide (B126) group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₅ClN₂O₂ | [1][2] |
| Molecular Weight | 324.8 g/mol | [1] |
| IUPAC Name | 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide;hydrochloride | [1] |
| CAS Number | 1222097-72-4 | [2] |
| 2D Structure |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> |
Pharmacological Properties and Mechanism of Action
This compound acts as a potent antagonist and inverse agonist at the histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system. By blocking the inhibitory effect of the H3 receptor, S 38093 enhances the release of histamine and subsequently modulates the release of other neurotransmitters like acetylcholine (B1216132).[3][4][5] This mechanism is believed to underlie its pro-cognitive and wakefulness-promoting effects.
Table 2: Pharmacological Data of S 38093
| Parameter | Species | Value (µM) | Reference |
| Ki (Binding Affinity) | Rat H3 Receptor | 8.8 | [3][4][6] |
| Mouse H3 Receptor | 1.44 | [3][4][6] | |
| Human H3 Receptor | 1.2 | [3][4][6] | |
| KB (Antagonist Activity) | Mouse H3 Receptor | 0.65 | [3][4] |
| Human H3 Receptor (cAMP assay) | 0.11 | [3][4] | |
| EC₅₀ (Inverse Agonist Activity) | Rat H3 Receptor | 9 | [3] |
| Human H3 Receptor | 1.7 | [3] |
Table 3: Pharmacokinetic Properties of S 38093
| Parameter | Mouse | Rat | Monkey | Reference |
| Tmax (h) | 0.25 - 0.5 | 0.25 - 0.5 | 2 | [3][4] |
| Bioavailability (%) | 20 - 60 | 20 - 60 | 20 - 60 | [3][4] |
| t₁/₂ (h) | 1.5 - 7.4 | 1.5 - 7.4 | 1.5 - 7.4 | [3][4] |
Signaling Pathway
As an inverse agonist at the H3 receptor, S 38093 not only blocks the action of agonists but also reduces the receptor's basal, constitutive activity. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that typically couples to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. By acting as an inverse agonist, S 38093 is proposed to increase cAMP levels, thereby promoting the release of histamine and other neurotransmitters.
Synthesis
An industrial synthesis process for 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide hydrochloride has been described in patent literature. The process is designed to produce the compound with high purity and yield, suitable for pharmaceutical use. The key steps involve the reaction of a bicyclic amine with a benzamide derivative.
A described synthesis route involves the following key transformations:
-
Formation of the bicyclic amine: This is achieved through a multi-step process starting from a commercially available precursor, which is then cyclized and reduced to form the hexahydrocyclopenta[c]pyrrole core structure.
-
Coupling reaction: The resulting bicyclic amine is then coupled with a 4-(3-halopropoxy)benzamide or a similar reactive intermediate under basic conditions in a polar solvent.
-
Salt formation: The final free base is converted to the hydrochloride salt, which is then purified by recrystallization.
Key Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Release
This protocol is adapted from studies investigating the effect of S 38093 on histamine and acetylcholine release in the rat prefrontal cortex and hippocampus.[5]
Objective: To measure extracellular levels of neurotransmitters in specific brain regions of freely moving rats following administration of S 38093.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized and stereotaxically implanted with guide cannulae targeting the prefrontal cortex and hippocampus.
-
Microdialysis Probe Insertion: After a recovery period of 48-72 hours, a microdialysis probe (e.g., 4 mm membrane length) is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected every 20 minutes to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses (e.g., 1, 3, and 10 mg/kg).
-
Sample Collection: Dialysate collection continues for at least 3 hours post-administration.
-
Analysis: Neurotransmitter concentrations in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
Assessment of Adult Hippocampal Neurogenesis
This protocol is based on the study by Guilloux et al. (2017) investigating the effects of chronic S 38093 treatment on neurogenesis in mice.
Objective: To quantify cell proliferation, survival, and maturation of new neurons in the dentate gyrus of the hippocampus.
Methodology:
-
Animal Treatment: Adult male mice receive chronic oral administration of this compound (e.g., 0.3, 1, and 3 mg/kg/day) or vehicle for 28 days.
-
BrdU Labeling: To label dividing cells, mice are injected with 5-bromo-2'-deoxyuridine (B1667946) (BrdU; e.g., 50 mg/kg, i.p.) for a specific number of days during the treatment period.
-
Tissue Preparation: At the end of the treatment, mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are post-fixed and cryoprotected.
-
Immunohistochemistry: Coronal brain sections (e.g., 40 µm) are cut and processed for immunohistochemistry using the following primary antibodies:
-
For cell proliferation: anti-BrdU to label newly divided cells.
-
For immature neurons: anti-doublecortin (DCX).
-
For mature neurons: anti-neuronal nuclei (NeuN).
-
-
Microscopy and Quantification: The number of BrdU-positive, DCX-positive, and BrdU/NeuN double-positive cells in the granule cell layer of the dentate gyrus is quantified using stereological methods with a fluorescence microscope.
Behavioral Assays for Cognitive Function
This test assesses spatial learning and memory.[5]
Methodology:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acquisition Phase: Mice are trained over several days to find the hidden platform using distal visual cues. Each trial starts from a different quadrant, and the latency to find the platform is recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.
This task evaluates recognition memory.[5]
Methodology:
-
Habituation: Mice are habituated to an open-field arena.
-
Training Phase: Two identical objects are placed in the arena, and the mice are allowed to explore them.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.
Therapeutic Potential
The pharmacological profile of this compound suggests its potential utility in various neurological and psychiatric conditions.
-
Cognitive Enhancement: By increasing histamine and acetylcholine release in key brain regions, S 38093 has shown pro-cognitive effects in preclinical models of memory impairment.[5]
-
Neuropathic Pain: Studies have demonstrated that S 38093 can alleviate symptoms of neuropathic pain in animal models, suggesting a role for the histaminergic system in pain modulation.
-
Age-Related Cognitive Decline: The ability of S 38093 to promote adult hippocampal neurogenesis suggests it may have therapeutic potential in mitigating age-associated cognitive deficits.
Conclusion
This compound is a promising histamine H3 receptor antagonist/inverse agonist with a well-characterized pharmacological profile. Its ability to modulate neurotransmitter systems and promote neurogenesis provides a strong rationale for its further investigation as a therapeutic agent for cognitive disorders, neuropathic pain, and other central nervous system conditions. The detailed methodologies and data presented in this guide are intended to facilitate future research and development of this and similar compounds.
References
- 1. EP2532651B1 - Synthesis process, and crystalline form of 4-{3-[cis-hexahydrocyclopenta[c]pyrrol-2(1h)-yl]propoxy}benzamide hydrochloride and its free base as well as the pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 2. Microdialysis: current applications in clinical pharmacokinetic studies and its potential role in the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. medicaljournalssweden.se [medicaljournalssweden.se]
- 6. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
S 38093 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
| Parameter | Value | Reference |
| CAS Number | 1222097-72-4 | [1][2] |
| Molecular Formula | C17H25ClN2O2 | [1][2] |
Pharmacological Profile
S 38093 hydrochloride is a brain-penetrant antagonist and inverse agonist of the histamine (B1213489) H3 receptor. It exhibits moderate affinity for rat, mouse, and human H3 receptors with no significant affinity for other histamine receptor subtypes.[1] Its mechanism of action leads to an increase in histamine release in the brain, which is associated with pro-cognitive and wakefulness-promoting effects.
Binding Affinity and Functional Activity
| Species/Assay | Parameter | Value (µM) |
| Rat H3 Receptor | Ki | 8.8 |
| Mouse H3 Receptor | Ki | 1.44 |
| Human H3 Receptor | Ki | 1.2 |
| Mouse H3 Receptor (Antagonist) | KB | 0.65 |
| Human H3 Receptor (Antagonist) | KB | 0.11 |
| Rat H3 Receptor (Inverse Agonist) | EC50 | 9 |
| Human H3 Receptor (Inverse Agonist) | EC50 | 1.7 |
Pharmacokinetic Properties
| Species | Tmax (h) | Bioavailability (%) | t1/2 (h) |
| Mouse | 0.25 - 0.5 | 20 - 60 | 1.5 - 7.4 |
| Rat | 0.25 - 0.5 | 20 - 60 | 1.5 - 7.4 |
| Monkey | 2 | 20 - 60 | 1.5 - 7.4 |
Experimental Protocols
Radioligand Binding Assay for H3 Receptor Affinity
This protocol is adapted from standard radioligand binding assay procedures and specifics from studies on H3 receptor ligands.
Objective: To determine the binding affinity (Ki) of this compound for the histamine H3 receptor.
Materials:
-
Cell membranes expressing the histamine H3 receptor (from HEK293 cells or rat brain cortex).
-
Radioligand: [3H]-N-α-methylhistamine ([3H]NAMH) or other suitable H3 receptor radioligand.
-
This compound.
-
Non-specific binding control: A high concentration of a known H3 receptor ligand (e.g., clobenpropit).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The Ki value for this compound is then calculated from the IC50 value (the concentration of S 38093 that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
In Vivo Microdialysis for Neurotransmitter Release
This protocol is based on studies investigating the effect of S 38093 on neurotransmitter levels in the brain.[3]
Objective: To measure the extracellular levels of histamine and acetylcholine (B1216132) in the prefrontal cortex of freely moving rats following administration of this compound.
Materials:
-
Male Wistar rats.
-
This compound.
-
Vehicle (e.g., saline).
-
Microdialysis probes.
-
Stereotaxic apparatus.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection.
Procedure:
-
Surgery: Anesthetize the rats and stereotaxically implant a guide cannula targeting the prefrontal cortex. Allow the animals to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.
-
Sample Collection: Continue to collect dialysate samples for several hours post-administration.
-
Analysis: Analyze the concentration of histamine and acetylcholine in the dialysate samples using HPLC.
-
Data Analysis: Express the neurotransmitter levels as a percentage of the baseline levels and compare the effects of S 38093 with the vehicle control.
Morris Water Maze for Spatial Working Memory
This protocol is a standard procedure for the Morris water maze, as used in studies evaluating the pro-cognitive effects of S 38093.[3][4][5][6][7]
Objective: To assess the effect of this compound on spatial working memory in rats.
Materials:
-
Circular water tank (water maze).
-
Escape platform.
-
Non-toxic substance to make the water opaque (e.g., milk powder or non-toxic paint).
-
Video tracking system.
-
This compound.
-
Vehicle.
Procedure:
-
Apparatus Setup: Fill the water maze with water and make it opaque. Place a submerged escape platform in a fixed location in one of the quadrants. The water temperature should be maintained at a constant level.
-
Acclimation: Allow the rats to acclimate to the testing room and handle them for a few days before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.1 mg/kg, p.o.) or vehicle a set time before the training session.
-
Training Trials: Place the rat in the water facing the wall of the tank at one of the four starting positions. Allow the rat to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60 or 90 seconds), guide it to the platform. Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds). Conduct multiple trials per day for several days.
-
Probe Trial: 24 hours after the last training trial, remove the platform from the maze. Place the rat in the maze and allow it to swim for a set duration (e.g., 60 seconds).
-
Data Collection: Use the video tracking system to record the escape latency (time to find the platform), path length, and swimming speed during the training trials. During the probe trial, measure the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Compare the performance of the S 38093-treated group with the vehicle-treated group. A shorter escape latency and a greater amount of time spent in the target quadrant indicate improved spatial memory.
Signaling Pathway and Experimental Workflow
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that is constitutively active and couples to the Gi/o family of G proteins.[8][9] Activation of the H3 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][10] As an inverse agonist, S 38093 binds to the H3 receptor and reduces its constitutive activity, thereby leading to an increase in adenylyl cyclase activity and a subsequent rise in cAMP levels. This increase in cAMP can then activate protein kinase A (PKA), which can phosphorylate various downstream targets to modulate neuronal function and neurotransmitter release.
Caption: this compound acts as an inverse agonist at the histamine H3 receptor.
Experimental Workflow for In Vivo Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of this compound's pro-cognitive effects.
Caption: Workflow for assessing the pro-cognitive effects of this compound.
References
- 1. Presynaptic H3 autoreceptors modulate histamine synthesis through cAMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. researchgate.net [researchgate.net]
- 8. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 9. Constitutive activity of H3 autoreceptors modulates histamine synthesis in rat brain through the cAMP/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different role of cAMP dependent protein kinase and CaMKII in H3 receptor regulation of histamine synthesis and release - PubMed [pubmed.ncbi.nlm.nih.gov]
S 38093 Hydrochloride: An In-Depth Analysis of its Effects on Cholinergic Transmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 38093 hydrochloride is a novel, brain-penetrant histamine (B1213489) H3 receptor inverse agonist that has demonstrated pro-cognitive and wake-promoting properties in preclinical studies. A key aspect of its pharmacological profile is the facilitation of cholinergic neurotransmission in brain regions critical for memory and executive function, namely the prefrontal cortex and hippocampus. This technical guide provides a comprehensive overview of the mechanism of action of S 38093, its observed effects on acetylcholine (B1216132) release, detailed experimental methodologies used for these assessments, and a summary of the relevant quantitative data.
Introduction
The cholinergic system, particularly the projections from the basal forebrain to the cerebral cortex and hippocampus, plays a crucial role in cognitive processes such as learning, memory, and attention. Cholinergic dysfunction is a well-established hallmark of neurodegenerative diseases like Alzheimer's disease. This compound emerges as a promising therapeutic candidate by indirectly modulating this system. Its primary action as a histamine H3 receptor inverse agonist leads to a cascade of neurochemical events that ultimately enhances cholinergic tone.
Mechanism of Action
The principal mechanism of S 38093 is its action at the histamine H3 receptor.
-
Histamine H3 Receptor Function: The H3 receptor is predominantly a presynaptic autoreceptor found on histaminergic neurons. Its activation inhibits the synthesis and release of histamine. H3 receptors also function as heteroreceptors on non-histaminergic neurons, where they inhibit the release of other key neurotransmitters, including acetylcholine.[1][2]
-
S 38093 as an Inverse Agonist: As an inverse agonist, S 38093 binds to the H3 receptor and reduces its constitutive activity. This action blocks the tonic inhibitory feedback on histaminergic neurons, leading to an increased release of histamine in the brain.[3][4]
-
Indirect Modulation of Cholinergic Neurons: The increased synaptic histamine concentration is believed to activate postsynaptic histamine receptors (e.g., H1 and H2 receptors) located on cholinergic neurons in the basal forebrain. This stimulation enhances the firing rate and subsequent release of acetylcholine in projection areas like the prefrontal cortex and hippocampus.
The following diagram illustrates this proposed signaling pathway.
References
- 1. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 2. Histamine H3 receptor inverse agonists/antagonists influence intra-regional cortical activity and inter-regional synchronization during resting state: an exploratory cortex-wide imaging study in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to S 38093 Hydrochloride and its Role in Central Histamine Release
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of S 38093 hydrochloride, a novel histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist. The document details its mechanism of action, focusing on its ability to enhance central histamine release, and presents its key pharmacological data. Furthermore, it outlines the detailed experimental protocols used to characterize this compound, offering a valuable resource for researchers in the field of neuroscience and drug development.
S 38093 has been investigated for its potential therapeutic benefits in cognitive and neurological disorders.[1][2] Its primary mechanism involves the blockade of H3 autoreceptors, which normally act as a negative feedback system to inhibit histamine synthesis and release in the brain.[3][4] By acting as an inverse agonist, S 38093 not only blocks the effects of histamine but also reduces the receptor's basal, constitutive activity, leading to a more pronounced increase in histaminergic neurotransmission.[1][3] This enhancement of central histamine levels is believed to underlie its pro-cognitive and wake-promoting effects.[2]
Core Pharmacological Data of this compound
The following tables summarize the key quantitative data for S 38093, providing a clear comparison of its binding affinity, functional potency, and pharmacokinetic properties across different species.
Table 1: Receptor Binding Affinity (Ki) of S 38093
| Species | Receptor | Ki (µM) |
| Human | H3 | 1.2[5][6][7] |
| Rat | H3 | 8.8[5][6][7] |
| Mouse | H3 | 1.44[5][6][7] |
Ki values represent the concentration of the drug that occupies 50% of the receptors in a radioligand binding assay.
Table 2: Functional Activity (KB and EC50) of S 38093
| Species/Cell Line | Assay Type | Parameter | Value (µM) |
| Mouse | H3 Antagonism | KB | 0.65[1][7] |
| Human | H3 Antagonism (cAMP) | KB | 0.11[1][7] |
| Rat | H3 Inverse Agonism | EC50 | 9[1][7] |
| Human | H3 Inverse Agonism | EC50 | 1.7[1][7] |
KB is the equilibrium dissociation constant for an antagonist. EC50 in this context is the concentration of the inverse agonist that produces 50% of its maximal effect in reducing the receptor's basal activity.
Table 3: In Vivo Effects of S 38093 on Brain Histamine Levels
| Species | Brain Region | Administration Route | Dose (mg/kg) | Effect |
| Mouse | Whole Brain | p.o. | ≥ 3 | Significant increase in N-tele-Methylhistamine levels[1] |
| Rat | Prefrontal Cortex | i.p. | 10 | Dose-dependent increase in extracellular histamine[2][7] |
N-tele-Methylhistamine is a major metabolite of histamine in the brain, and its levels are used as an index of histamine turnover.
Table 4: Pharmacokinetic Profile of S 38093
| Species | Tmax (h) | Bioavailability (%) | t1/2 (h) |
| Mouse | 0.25 - 0.5 | 20 - 60 | 1.5 - 7.4 |
| Rat | 0.25 - 0.5 | 20 - 60 | 1.5 - 7.4 |
| Monkey | 2 | 20 - 60 | 1.5 - 7.4 |
Tmax is the time to reach maximum plasma concentration. Bioavailability is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. t1/2 is the elimination half-life. Data from reference[1].
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of S 38093.
Radioligand Binding Assay for H3 Receptor Affinity (Ki)
This protocol is a synthesized methodology for determining the binding affinity of a test compound like S 38093 to the histamine H3 receptor.
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human, rat, or mouse H3 receptor are cultured to 80-90% confluency.
-
Cells are harvested, washed in ice-cold PBS, and centrifuged.
-
The cell pellet is resuspended in a Tris-HCl buffer (50 mM, pH 7.4) and homogenized using a Polytron homogenizer.
-
The homogenate is centrifuged at high speed (e.g., 48,000 x g) for 20 minutes at 4°C.
-
The resulting membrane pellet is resuspended in the assay buffer and protein concentration is determined using a BCA Protein Assay Kit.
-
-
Binding Assay Protocol:
-
The assay is performed in a 96-well plate in a total volume of 250-550 µL.
-
To each well, add:
-
50 µL of various concentrations of the test compound (S 38093).
-
50 µL of a fixed concentration of the radioligand, typically [3H]-N-α-methylhistamine ([3H]-NAMH).
-
150 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 15 µg).
-
-
For non-specific binding determination, a high concentration (e.g., 10 µM) of a known H3R ligand like clobenpropit (B1669187) is added to a set of wells.
-
The plate is incubated for 60-120 minutes at 25-30°C.
-
The binding reaction is terminated by rapid filtration through a glass fiber filter (e.g., Unifilter GF/C) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are analyzed using a non-linear regression analysis program (e.g., Prism) to fit a one-site competition curve.
-
The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for H3R Inverse Agonism (EC50) and Antagonism (KB)
This protocol outlines a method to assess the functional activity of S 38093 as an inverse agonist and antagonist at the H3 receptor, which is a Gi/o-coupled receptor that inhibits adenylyl cyclase.
-
Cell Preparation:
-
CHO-K1 or HEK293 cells stably expressing the H3 receptor are seeded into 384-well plates and cultured to the desired confluency.
-
-
Inverse Agonist Assay Protocol (to determine EC50):
-
The culture medium is removed, and cells are washed with an assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Serial dilutions of S 38093 are added to the wells.
-
The cells are incubated for 15-30 minutes at 37°C.
-
To enhance the signal window, a low concentration of forskolin (B1673556) (an adenylyl cyclase activator) can be added to stimulate basal cAMP production.
-
The reaction is stopped, and cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Antagonist Assay Protocol (to determine KB):
-
Cells are pre-incubated with various concentrations of S 38093 for 15-30 minutes.
-
A fixed concentration of an H3R agonist (e.g., R-α-methylhistamine) at its EC80 is then added to the wells.
-
The plate is incubated for an additional 15-30 minutes at 37°C.
-
Cell lysis and cAMP measurement are performed as described above.
-
-
Data Analysis:
-
For inverse agonism, the increase in cAMP levels is plotted against the log concentration of S 38093, and the EC50 is determined from the resulting sigmoidal dose-response curve.
-
For antagonism, the ability of S 38093 to shift the agonist dose-response curve to the right is analyzed using the Schild equation to determine the pA2 value, from which the KB can be calculated.
-
In Vivo Microdialysis for Central Histamine Release
This protocol describes the in vivo microdialysis technique to measure extracellular histamine levels in the brain of freely moving rats following administration of S 38093.
-
Surgical Procedure:
-
Male Wistar rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the brain region of interest, such as the prefrontal cortex.
-
The cannula is secured with dental cement, and the animals are allowed to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into vials containing a small amount of acid to prevent histamine degradation.
-
After a stable baseline of histamine levels is established, S 38093 is administered (e.g., i.p. or p.o.).
-
Dialysate collection continues for several hours post-administration.
-
-
Sample Analysis:
-
The histamine concentration in the dialysate samples is determined by a highly sensitive analytical method, typically High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization with a fluorescent tag (e.g., o-phthalaldehyde).
-
-
Data Analysis:
-
The histamine concentrations in the post-treatment samples are expressed as a percentage of the average baseline concentration.
-
The data are analyzed to determine the time course and magnitude of the effect of S 38093 on extracellular histamine levels.
-
Electrophysiology on Rat Hippocampal Slices
This protocol provides a general framework for assessing the functional antagonism of S 38093 on H3 receptors in an ex vivo brain slice preparation.
-
Slice Preparation:
-
A rat is anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) with a modified composition (e.g., high sucrose, low calcium) to improve neuronal viability.
-
The hippocampus is dissected out, and transverse slices (e.g., 300-400 µm thick) are prepared using a vibratome.
-
The slices are transferred to a holding chamber with standard aCSF and allowed to recover for at least one hour before recording.
-
-
Electrophysiological Recording:
-
A single slice is transferred to a submerged recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).
-
Extracellular field potentials or whole-cell patch-clamp recordings are made from neurons in the CA1 or CA3 region of the hippocampus.
-
A baseline synaptic response is established by stimulating afferent fibers.
-
An H3 receptor agonist (e.g., R-α-methylhistamine) is applied to the slice, which typically inhibits synaptic transmission.
-
After observing the agonist-induced inhibition, S 38093 is co-applied with the agonist.
-
-
Data Analysis:
-
The ability of S 38093 to reverse the inhibitory effect of the H3R agonist on synaptic transmission is quantified.
-
The data are analyzed to confirm the functional antagonist properties of S 38093 in a native brain circuit.
-
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Determination of histamine in microdialysis samples from rat brain by microbore column liquid chromatography following intramolecular excimer-forming derivatization with pyrene-labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Characterization of histamine release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
S 38093 Hydrochloride: An In-depth Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 38093 hydrochloride is a potent and selective histamine (B1213489) H3 receptor antagonist and inverse agonist that has demonstrated significant potential in preclinical neuroscience research. By blocking the inhibitory presynaptic H3 autoreceptors, S 38093 enhances the release of histamine and other key neurotransmitters, including acetylcholine (B1216132), in brain regions critical for cognition and arousal. This guide provides a comprehensive overview of the pharmacological properties, key experimental findings, and detailed methodologies related to this compound, serving as a technical resource for its application in neuroscience research and drug development.
Introduction
The histaminergic system plays a crucial role in regulating various physiological functions within the central nervous system (CNS), including wakefulness, attention, learning, and memory. The histamine H3 receptor, predominantly expressed on presynaptic nerve terminals, acts as an autoreceptor, inhibiting histamine synthesis and release. It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, norepinephrine, and dopamine. Consequently, antagonism of the H3 receptor presents a promising therapeutic strategy for treating cognitive deficits associated with neurological and psychiatric disorders. This compound has emerged as a valuable research tool and potential therapeutic agent due to its ability to cross the blood-brain barrier and its pro-cognitive and neurogenic effects observed in various animal models.[1][2][3]
Mechanism of Action
This compound exerts its effects primarily through its interaction with the histamine H3 receptor.
-
Antagonism: S 38093 competitively binds to the H3 receptor, blocking the binding of endogenous histamine. This action removes the tonic inhibitory feedback on histaminergic neurons.
-
Inverse Agonism: In addition to blocking the receptor, S 38093 exhibits inverse agonist properties, meaning it reduces the constitutive activity of the H3 receptor, further disinhibiting histamine release.[1]
This dual action leads to a significant increase in the synthesis and release of histamine in key brain areas like the prefrontal cortex and hippocampus. The elevated histamine levels, in turn, enhance the release of other neurotransmitters, most notably acetylcholine, which is critical for learning and memory processes.[2]
Mechanism of S 38093 at the histaminergic synapse.
Pharmacological Data
The binding affinity and functional activity of S 38093 have been characterized across different species.
Table 1: Binding Affinity (Ki) of S 38093
| Species | Ki (µM) | Reference |
| Human | 1.2 | [1] |
| Rat | 8.8 | [1] |
| Mouse | 1.44 | [1] |
Table 2: Functional Activity (KB and EC50) of S 38093
| Activity | Species/Receptor | Value (µM) | Reference |
| Antagonist Activity (KB) | Mouse H3 Receptor | 0.65 | [1] |
| Antagonist Activity (KB) | Human H3 Receptor (cAMP assay) | 0.11 | [1] |
| Inverse Agonist Activity (EC50) | Rat H3 Receptor | 9 | [1] |
| Inverse Agonist Activity (EC50) | Human H3 Receptor | 1.7 | [1] |
Table 3: Pharmacokinetic Profile of S 38093
| Species | Tmax (h) | Bioavailability (%) | t1/2 (h) |
| Mouse | 0.25 - 0.5 | 20 - 60 | 1.5 - 7.4 |
| Rat | 0.25 - 0.5 | 20 - 60 | 1.5 - 7.4 |
| Monkey | 2 | 20 - 60 | 1.5 - 7.4 |
Key Preclinical Findings in Neuroscience
S 38093 has demonstrated efficacy in a range of preclinical models, highlighting its potential for treating cognitive deficits.
Pro-cognitive Effects
-
Working Memory: In the Morris water maze, a test of spatial learning and memory, S 38093 has been shown to improve performance in rodents.[2]
-
Episodic-like Memory: The novel object recognition task is used to assess episodic-like memory. S 38093 enhances the ability of rodents to discriminate between a novel and a familiar object.[2]
Table 4: Effective Doses of S 38093 in Behavioral Tasks
| Behavioral Task | Species | Effective Dose Range (mg/kg) | Administration Route | Reference |
| Morris Water Maze | Rat | 0.3 - 1 | p.o./i.p. | [2] |
| Social and Object Recognition | Rat | 0.3 - 1 | p.o./i.p. | [2] |
| Context Discrimination | Mouse | 0.3 - 3 | p.o. | [2] |
| Delayed Matching to Sample | Monkey | 0.3 - 1 | p.o./i.p. | [2] |
Neurochemical Effects
-
Increased Neurotransmitter Release: In vivo microdialysis studies in rats have shown that S 38093 dose-dependently increases extracellular levels of histamine in the prefrontal cortex.[2] This is accompanied by an enhanced release of acetylcholine in both the prefrontal cortex and the hippocampus.[2]
Neurogenesis
-
Adult Hippocampal Neurogenesis: Chronic administration of S 38093 has been found to promote adult hippocampal neurogenesis in mice.[2][3] This includes stimulating the proliferation of progenitor cells and the survival and maturation of new neurons.[2][3] This effect is associated with increased expression of brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF).[2][3]
Signaling pathways influenced by S 38093.
Detailed Experimental Protocols
Morris Water Maze (Spatial Learning and Memory)
Experimental workflow for the Morris water maze.
Objective: To assess spatial learning and memory in rodents.
Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint. A small platform is submerged just below the water surface. The pool is surrounded by various distal visual cues.
Procedure:
-
Habituation (Day 0): Allow each animal to swim freely in the pool for 60-120 seconds without the platform to acclimate them to the environment.
-
Acquisition Phase (Days 1-5):
-
Administer this compound or vehicle at the predetermined time before the first trial of each day.
-
Conduct 4 trials per day for each animal.
-
For each trial, place the animal in the water facing the wall at one of four quasi-random starting positions (North, South, East, West).
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
The inter-trial interval is typically 15-20 minutes.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the animal's swim path.
-
Data Analysis:
-
Acquisition: Measure the escape latency (time to find the platform) and path length for each trial. A decrease in these measures over days indicates learning.
-
Probe Trial: Analyze the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location. A preference for the target quadrant indicates spatial memory.
Novel Object Recognition (Episodic-like Memory)
Experimental workflow for the novel object recognition task.
Objective: To assess non-spatial, recognition memory in rodents.
Apparatus: An open-field arena. A collection of objects that are of similar size but differ in shape and texture.
Procedure:
-
Habituation (Day 1): Place each animal in the empty arena for 5-10 minutes to acclimate to the environment.
-
Familiarization Phase (T1, Day 2):
-
Administer this compound or vehicle.
-
Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5 minutes).
-
-
Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase (T2, Day 2):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Data Analysis:
-
Record the time spent actively exploring each object (sniffing, touching with nose or paws).
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
In Vivo Microdialysis (Neurotransmitter Release)
Objective: To measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.
Procedure:
-
Guide Cannula Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus). Allow for a recovery period of several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe - reverse dialysis).
-
Post-treatment Collection: Continue to collect dialysate samples to measure changes in neurotransmitter levels.
-
Analysis: Analyze the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection to quantify the concentrations of histamine and acetylcholine.
Hippocampal Slice Electrophysiology (Synaptic Plasticity)
Objective: To assess the effects of S 38093 on synaptic transmission and plasticity in the hippocampus.
Procedure:
-
Slice Preparation: Rapidly dissect the hippocampus from a rodent brain in ice-cold, oxygenated aCSF. Use a vibratome to prepare acute coronal or horizontal slices (300-400 µm thick).
-
Incubation: Allow slices to recover in an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to a recording chamber on a microscope stage, continuously perfused with oxygenated aCSF.
-
Stimulation and Recording: Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Drug Application: After establishing a stable baseline of synaptic responses, perfuse the slice with aCSF containing this compound.
-
Data Analysis: Measure the amplitude and slope of the fEPSPs to determine the effect of S 38093 on basal synaptic transmission. Long-term potentiation (LTP) can also be induced to assess the drug's effect on synaptic plasticity.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the histaminergic system in cognitive processes. Its well-characterized mechanism of action as a potent H3 receptor antagonist/inverse agonist, coupled with its demonstrated pro-cognitive and neurogenic effects in preclinical models, makes it a compound of significant interest for neuroscience research. The detailed experimental protocols provided in this guide offer a framework for researchers to effectively utilize S 38093 in their studies to further elucidate the complex interplay of neurotransmitter systems in health and disease and to explore its potential as a therapeutic agent for cognitive disorders.
This document is intended for research purposes only. This compound is not approved for human use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with S 38093 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 38093 hydrochloride is a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist that has demonstrated significant potential in preclinical studies for the treatment of cognitive deficits.[1][2] As an antagonist/inverse agonist at the H3 receptor, S 38093 effectively blocks the auto-inhibitory effect of histamine on its own release and modulates the release of other key neurotransmitters, including acetylcholine (B1216132) and dopamine. This mechanism of action leads to enhanced synaptic transmission in brain regions critical for learning and memory, such as the prefrontal cortex and hippocampus.[3] In vivo studies have shown that S 38093 can improve performance in a variety of cognitive tasks in rodents, including models of aging-related cognitive decline and scopolamine-induced amnesia.[1][3] Furthermore, chronic administration of S 38093 has been shown to promote adult hippocampal neurogenesis, suggesting a potential for long-term benefits in cognitive function.[2]
These application notes provide a comprehensive overview of the experimental protocols for evaluating the in vivo efficacy of this compound in rodent models of cognitive impairment. The following sections detail the pharmacokinetic properties of the compound, effective dosages in various behavioral paradigms, and step-by-step protocols for key experiments.
Data Presentation
Pharmacokinetic Profile of S 38093
The pharmacokinetic properties of S 38093 have been characterized in both mice and rats, demonstrating good brain penetration and a profile suitable for in vivo studies.
| Parameter | Mouse | Rat |
| Administration Route | Oral (p.o.) | Oral (p.o.), Intraperitoneal (i.p.) |
| Active Dose Range | 0.1 - 10 mg/kg | 0.1 - 10 mg/kg |
| Tmax (Time to maximum concentration) | ~15 minutes | Not explicitly stated |
| Brain Penetration | High | High |
Dose-Response in Cognitive Behavioral Tests
The efficacy of S 38093 has been evaluated across a range of doses in various cognitive behavioral tests. The following table summarizes the effective doses observed in these studies.
| Behavioral Test | Animal Model | Effective Dose (p.o.) | Effect |
| Context Discrimination Task | Aged Mice | 0.3 and 3 mg/kg/day (chronic) | Improved context discrimination |
| Morris Water Maze | Rats | 0.1 mg/kg (acute) | Improved spatial working memory |
| Object Recognition Task | Rats | 0.3 and 1 mg/kg (acute) | Improved recognition memory in a natural forgetting paradigm |
| Object Recognition Task (Scopolamine-induced deficit) | Rats | 3 mg/kg (acute) | Reversed scopolamine-induced memory deficit |
| Social Recognition Test | Rats | 0.3 and 1 mg/kg (i.p., acute) | Promoted episodic memory |
Signaling Pathway
The mechanism of action of S 38093 as a histamine H3 receptor antagonist/inverse agonist involves the modulation of downstream signaling cascades. The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein.
Caption: S 38093 blocks the inhibitory effect of the H3 autoreceptor.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for conducting in vivo studies with S 38093.
Caption: A typical workflow for in vivo cognitive testing.
Scopolamine-Induced Amnesia Model in Rats
This model is used to induce a transient cognitive deficit, mimicking aspects of cholinergic dysfunction observed in neurodegenerative diseases.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
House animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Allow at least one week of acclimatization before the experiment.
2. Materials:
-
This compound
-
Scopolamine hydrobromide
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Behavioral testing apparatus (e.g., Object Recognition Arena, Morris Water Maze)
3. Dosing and Administration:
-
S 38093: Prepare a solution in the chosen vehicle. Administer orally (p.o.) at a dose of 3 mg/kg, 60 minutes before the acquisition trial of the behavioral test.
-
Scopolamine: Prepare a fresh solution in sterile saline. Administer intraperitoneally (i.p.) at a dose of 0.4-1 mg/kg, 30 minutes before the acquisition trial.
4. Experimental Groups:
-
Group 1 (Control): Vehicle + Saline
-
Group 2 (Scopolamine): Vehicle + Scopolamine
-
Group 3 (S 38093): S 38093 + Scopolamine
5. Behavioral Testing:
-
Proceed with the chosen behavioral test (e.g., Object Recognition Test) as described in the specific protocols below. The timing of drug administration relative to the test is crucial.
Object Recognition Test (ORT) in Rats
This test assesses episodic memory based on the spontaneous tendency of rodents to explore a novel object more than a familiar one.
1. Apparatus:
-
An open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material.
-
Two sets of identical objects for the familiarization phase and one novel object for the test phase. Objects should be of similar size but differ in shape and texture, and heavy enough not to be displaced by the animals.
2. Procedure:
-
Habituation (Day 1): Place each rat in the empty arena for 5-10 minutes to acclimate to the environment.
-
Familiarization/Training (Day 2):
-
Place two identical objects in the arena.
-
Place the rat in the arena, midway between the two objects, and allow it to explore freely for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object (sniffing or touching the object with the nose and/or forepaws).
-
-
Test (Day 2, after a retention interval, e.g., 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and record the exploration time for both the familiar and the novel object for a set period (e.g., 5 minutes).
-
3. Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100.
-
A higher DI indicates better recognition memory.
Morris Water Maze (MWM) Test in Rats
This test is a widely used tool for assessing spatial learning and memory.
1. Apparatus:
-
A circular pool (approximately 1.5-2 m in diameter) filled with water (22-25°C) made opaque with non-toxic white paint or milk powder.
-
An escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface.
-
Prominent visual cues placed around the room, visible from the pool.
-
A video tracking system to record the swim paths and latencies.
2. Procedure:
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each rat.
-
For each trial, gently place the rat into the water facing the wall at one of four randomly chosen starting positions (North, South, East, West).
-
Allow the rat to swim and find the hidden platform.
-
If the rat does not find the platform within 60-90 seconds, guide it to the platform and allow it to stay there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the rat in the pool at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
3. Data Analysis:
-
Acquisition: Analyze the learning curve by plotting the mean escape latency across days. A decrease in latency indicates learning.
-
Probe Trial: A significant preference for the target quadrant (more time spent) indicates spatial memory retention.
Social Recognition Test in Rats
This test evaluates short-term social memory.
1. Animals:
-
Adult male rats as test subjects.
-
Juvenile male rats as social stimuli.
2. Procedure:
-
Habituation: Acclimate the adult rat to the testing cage for at least 30 minutes.
-
First Exposure (Training):
-
Introduce a juvenile rat into the cage with the adult rat for a short period (e.g., 5 minutes).
-
Measure the duration of social investigation (e.g., sniffing, grooming) by the adult rat towards the juvenile.
-
-
Second Exposure (Test):
-
After a retention interval (e.g., 30-120 minutes), re-introduce the same juvenile rat (familiar) or a novel juvenile rat.
-
Measure the duration of social investigation.
-
3. Data Analysis:
-
A significant reduction in investigation time towards the familiar juvenile compared to the initial exposure, and a significantly longer investigation time towards a novel juvenile compared to a familiar one, indicates social recognition memory.
Conclusion
This compound is a promising compound for the enhancement of cognitive function. The protocols outlined in these application notes provide a framework for conducting robust in vivo studies to further investigate its therapeutic potential. Careful attention to experimental design, including appropriate animal models, dosing regimens, and behavioral assays, is crucial for obtaining reliable and reproducible results.
References
- 1. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Synergistic Enhancing-Memory Effect of Donepezil and S 38093 (a Histamine H3 Antagonist) Is Mediated by Increased Neural Activity in the Septo-hippocampal Circuitry in Middle-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S 38093 Hydrochloride in Rodent Cognitive Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 38093 hydrochloride is a potent and brain-penetrant histamine (B1213489) H3 receptor antagonist/inverse agonist that has demonstrated pro-cognitive effects in various preclinical rodent models. Its mechanism of action involves the enhancement of neurotransmitter release, including histamine and acetylcholine (B1216132), and the promotion of adult hippocampal neurogenesis. These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying signaling pathways relevant to the use of this compound in rodent models of cognition.
Mechanism of Action
S 38093 acts as an inverse agonist at the histamine H3 receptor.[1] The H3 receptor is a presynaptic autoreceptor and heteroreceptor coupled to a Gi/o protein.[1][2] As an autoreceptor, its activation by histamine inhibits further histamine synthesis and release.[2][3] As a heteroreceptor, it modulates the release of other key neurotransmitters involved in cognition, such as acetylcholine.[4]
By acting as an inverse agonist, S 38093 blocks the constitutive activity of the H3 receptor and antagonizes the binding of endogenous histamine.[1] This disinhibition leads to an increased release of histamine and acetylcholine in brain regions critical for learning and memory, such as the prefrontal cortex and hippocampus.[4] Furthermore, chronic administration of S 38093 has been shown to promote adult hippocampal neurogenesis by increasing the expression of brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF).[5][6] This neurogenic effect may contribute to its long-term cognitive-enhancing properties.[5]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at the synapse.
Quantitative Data Presentation
The following table summarizes the effective dosages of this compound used in various rodent cognitive models. The primary route of administration is oral gavage (p.o.).
| Animal Model | Cognitive Domain | Test | Dosage (mg/kg) | Administration Route | Duration | Reference |
| Aged Mice | Context Discrimination | Context Discrimination Test | 0.3, 1, 3 | p.o. | 28 days | [5] |
| Aged Mice | Spatial Learning & Memory | Morris Water Maze | 0.1 | p.o. | Acute | [4] |
| Rats | Object Recognition | Novel Object Recognition | 0.3, 1 | p.o. | Acute | [4] |
| Rats | Object Recognition (Scopolamine-induced deficit) | Novel Object Recognition | 3 | p.o. | Acute | [4] |
| Rats | Social Memory | Social Recognition Test | 0.3, 1 | i.p. | Acute | [4] |
| Middle-aged Mice | Contextual Memory | Contextual Serial Discrimination | 0.1, 0.3, 1.0 | p.o. | 9 days | [7][8] |
| APPSWE Tg2576 Mice (AD model) | Hippocampal Neurogenesis | Immunohistochemistry | 3 | p.o. | 28 days | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to acclimate the animals to the testing room for at least 30-60 minutes before each behavioral test.
This compound Administration (Oral Gavage)
Materials:
-
This compound
-
Vehicle (e.g., purified water, 0.5% methylcellulose)
-
Animal balance
-
Vortex mixer
-
Oral gavage needles (size appropriate for the rodent)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the compound accurately.
-
Suspend or dissolve the compound in the chosen vehicle. Vortex thoroughly to ensure a homogenous suspension. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse or rat.
-
Measure the appropriate volume of the dosing solution into a syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal briefly after dosing to ensure no adverse effects.
-
Morris Water Maze (MWM) for Spatial Learning and Memory
Materials:
-
Circular pool (120-150 cm diameter) filled with water (20-22°C) made opaque with non-toxic white paint or milk powder.
-
Submerged escape platform (10 cm diameter), 1-2 cm below the water surface.
-
Visual cues placed around the room.
-
Video tracking system and software.
Procedure:
-
Acquisition Phase (4-5 days):
-
Divide the pool into four quadrants (North, South, East, West). Place the hidden platform in the center of one quadrant.
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the pool wall at one of the four starting positions.
-
Allow the animal to swim and find the platform for a maximum of 60-90 seconds.
-
If the animal fails to find the platform within the time limit, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the animal in the pool at a novel start position.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Novel Object Recognition (NOR) Test for Recognition Memory
Materials:
-
Open field arena (e.g., 40x40 cm).
-
Two sets of identical objects (A and B) and one novel object (C). Objects should be heavy enough not to be displaced by the animal.
-
Video recording and analysis software.
Procedure:
-
Habituation (Day 1):
-
Allow each animal to freely explore the empty arena for 5-10 minutes.
-
-
Familiarization/Training Phase (Day 2):
-
Place two identical objects (A) in the arena.
-
Place the animal in the center of the arena and allow it to explore the objects for 10 minutes.
-
Record the time spent exploring each object (sniffing or touching with the nose or forepaws).
-
-
Test Phase (Day 2, after a retention interval of 1-24 hours):
-
Replace one of the familiar objects (A) with a novel object (C).
-
Place the animal back in the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar object (A) and the novel object (C).
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Experimental Workflow Diagram
References
- 1. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 3. How Do Histamine Antagonist-Inverse Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Y-Maze Protocol [protocols.io]
S 38093 Hydrochloride: Administration Routes for Preclinical Animal Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
S 38093 hydrochloride is a novel, brain-penetrant inverse agonist of the histamine (B1213489) H3 receptor, demonstrating pro-cognitive and wake-promoting properties in various animal models. This document provides detailed application notes and standardized protocols for the administration of this compound in preclinical animal studies, with a focus on oral and intraperitoneal routes. The information compiled herein is intended to ensure consistency and reproducibility in research aimed at evaluating the therapeutic potential of this compound.
Introduction to this compound
This compound acts as an inverse agonist at the histamine H3 receptor.[1][2][3] This receptor is primarily expressed on presynaptic neurons in the central nervous system and functions as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, regulating the release of histamine and other neurotransmitters such as acetylcholine (B1216132) and dopamine. By blocking the constitutive activity of the H3 receptor, S 38093 increases the synthesis and release of these neurotransmitters, which is believed to underlie its observed effects on cognition and arousal.[1] Preclinical studies have shown its efficacy in models of cognitive impairment, neuropathic pain, and age-associated cognitive decline.[2][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₅ClN₂O₂ | [5] |
| Molecular Weight | 324.85 g/mol | [1] |
| Solubility | Soluble in DMSO (25 mg/mL) | [1] |
| Vehicle for In Vivo Studies | Purified Water | [4][6] |
Administration Routes in Animal Studies
The two primary routes of administration for this compound in rodent studies are oral (p.o.) and intraperitoneal (i.p.). The choice of administration route may depend on the specific experimental design, desired pharmacokinetic profile, and the frequency and duration of dosing.
Oral Administration (p.o.)
Oral gavage is a common method for precise oral dosing of this compound.[4] This route mimics a likely clinical route of administration for human use.
Intraperitoneal Administration (i.p.)
Intraperitoneal injection offers rapid absorption and is often used in proof-of-concept and acute pharmacological studies.
Dosage and Administration Summary
The following tables summarize the dosages and administration routes of this compound used in various animal models.
Table 2: this compound Administration in Mice
| Study Type | Strain | Route | Dose (mg/kg) | Frequency | Vehicle | Reference |
| Neurogenesis | 129/SvEvTac | p.o. | 0.3, 3 | Daily for 28 days | Purified Water | [4][6] |
| Neurogenesis | C57BL/6JRj (aged) | p.o. | 0.3, 1, 3 | Daily for 28 days | Purified Water | [4] |
| Alzheimer's Model | APPSWE Tg2576 | p.o. | 3 | Daily for 28 days | Purified Water | [4] |
Table 3: this compound Administration in Rats
| Study Type | Strain | Route | Dose (mg/kg) | Frequency | Vehicle | Reference |
| Cognition | Wistar | p.o. | 0.1, 0.3, 1, 3, 10 | Single dose | Not Specified | [3] |
| Cognition | Wistar | i.p. | 0.3, 1, 3, 10 | Single dose | Not Specified | [3] |
| Neuropathic Pain | Sprague-Dawley | Not Specified | Not Specified | Acute and chronic (twice daily for 5 days) | Not Specified | [2] |
Pharmacokinetic Profile
Understanding the pharmacokinetic properties of this compound is crucial for designing and interpreting animal studies.
Table 4: Pharmacokinetic Parameters of this compound
| Species | Tmax (h) | Bioavailability | Reference |
| Mouse | 0.25 - 0.5 | 20% - 60% | [] |
| Rat | 0.25 - 0.5 | 20% - 60% | [] |
| Monkey | 2 | 20% - 60% | [] |
Signaling Pathway
This compound exerts its effects by acting as an inverse agonist on the histamine H3 receptor, which is a G protein-coupled receptor (GPCR).
Caption: Signaling pathway of this compound at the presynaptic histamine H3 receptor.
Experimental Protocols
The following are detailed protocols for the oral and intraperitoneal administration of this compound in rodents. These protocols are based on established methodologies and should be adapted to specific experimental needs and institutional guidelines.
Preparation of this compound Solution
Materials:
-
This compound powder
-
Vehicle (e.g., Purified Water or 0.9% sterile saline)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
Add the appropriate volume of the chosen vehicle to the powder. For oral administration in studies, purified water has been used.[4][6]
-
Vortex the solution until the powder is completely dissolved.
-
Ensure the final solution is clear and free of particulates.
Oral Gavage (p.o.) Protocol for Mice and Rats
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball tip)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Select the appropriate gavage needle size based on the animal's size.
-
Draw the calculated volume of the this compound solution into the syringe.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck and back. For rats, a towel wrap may be used for gentle but firm restraint.
-
With the animal in a vertical position, gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. Do not force the needle.
-
Once the needle is in the correct position (a slight resistance may be felt as it passes the pharynx), slowly administer the solution.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for a few minutes to ensure there are no signs of distress or regurgitation.
Caption: Workflow for oral gavage administration of this compound.
Intraperitoneal (i.p.) Injection Protocol for Mice and Rats
Materials:
-
Prepared this compound solution
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
Sterile syringes (1 mL)
-
70% ethanol (B145695) or other skin disinfectant
-
Animal scale
Procedure:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered.
-
Draw the calculated volume of the this compound solution into the syringe.
-
Gently restrain the animal, exposing the lower abdominal area. For mice, the animal can be held with its head tilted slightly downwards.
-
Disinfect the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.
-
Gently aspirate to ensure no blood or urine is drawn, indicating incorrect placement.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the animal to its cage and monitor for any adverse reactions.
Caption: Workflow for intraperitoneal injection of this compound.
Conclusion
These application notes and protocols provide a comprehensive guide for the administration of this compound in preclinical animal research. Adherence to these standardized procedures will facilitate the generation of reliable and reproducible data, contributing to a clearer understanding of the therapeutic potential of this promising H3 receptor inverse agonist. All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.
References
- 1. S 38093 HCl | Histamine Receptor | TargetMol [targetmol.com]
- 2. Effects of S 38093, an antagonist/inverse agonist of histamine H3 receptors, in models of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C17H25ClN2O2 | CID 45280145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for S 38093 Hydrochloride in Object Recognition Tasks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing S 38093 hydrochloride, a histamine (B1213489) H3 receptor antagonist/inverse agonist, in novel object recognition (NOR) tasks to assess its pro-cognitive effects. The protocols outlined below are synthesized from established methodologies and available data on this compound.
Introduction
The novel object recognition (NOR) task is a widely used behavioral assay to evaluate learning and memory, particularly recognition memory, in rodents.[1] The task is based on the innate tendency of rodents to explore novel objects more than familiar ones.[2] this compound has demonstrated cognition-enhancing properties in various preclinical models.[3][4] As an antagonist/inverse agonist of the histamine H3 receptor, it modulates the release of several neurotransmitters involved in cognitive processes, including histamine and acetylcholine (B1216132).[3][5] These notes provide detailed protocols for employing this compound in NOR studies, along with relevant data and pathway information.
Mechanism of Action
This compound acts as an antagonist and inverse agonist at the histamine H3 receptor.[6] The H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine.[5] By blocking this receptor, this compound increases the release of histamine in the brain.[3] Furthermore, H3 receptors also function as heteroreceptors on non-histaminergic neurons, and their blockade by S 38093 facilitates the release of other key neurotransmitters for cognition, such as acetylcholine in the prefrontal cortex and hippocampus.[3][5] This modulation of multiple neurotransmitter systems is believed to underlie its pro-cognitive effects.
Signaling Pathway
The cognitive-enhancing effects of this compound are mediated through a complex signaling cascade initiated by the blockade of the H3 receptor. This leads to downstream effects on neuronal function and plasticity.
Caption: Signaling pathway of this compound.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on cognition.
Table 1: Efficacy of this compound in Object Recognition Task (Rats)
| Dosage (p.o.) | Model | Outcome | Reference |
| 0.3 mg/kg | Natural Forgetting | Improved Recognition Memory | [3] |
| 1 mg/kg | Natural Forgetting | Improved Recognition Memory | [3] |
| 3 mg/kg | Scopolamine-Induced Deficit | Reversed Memory Impairment | [3] |
Table 2: Efficacy of this compound in Other Cognitive Tasks (Mice)
| Dosage (p.o.) | Task | Outcome | Reference |
| 0.1 mg/kg | Contextual Serial Discrimination | Synergistic memory enhancement with Donepezil | [7] |
| 0.3 mg/kg | Contextual Serial Discrimination | Synergistic memory enhancement with Donepezil | [7] |
| 1.0 mg/kg | Contextual Serial Discrimination | No significant effect alone | [7] |
| 0.3 mg/kg/day (28 days) | Context Discrimination | Improved performance in aged mice | [6][8] |
| 3 mg/kg/day (28 days) | Context Discrimination | Improved performance in aged mice | [6][8] |
Experimental Protocols
Novel Object Recognition (NOR) Task Protocol (for Mice)
This protocol is a standard procedure for the NOR task, adapted for the evaluation of this compound.
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm), typically made of a non-porous material for easy cleaning.
-
Two sets of identical objects (e.g., small plastic toys, metal blocks). Objects should be heavy enough that mice cannot displace them.
-
One set of novel objects, distinct from the familiar objects in shape and color.
-
Video recording and tracking software.
-
This compound.
-
Vehicle (e.g., purified water).[7]
-
70% ethanol (B145695) for cleaning.
Experimental Workflow:
Caption: Experimental workflow for the NOR task.
Procedure:
-
Habituation (Day 1):
-
Allow mice to acclimate to the testing room for at least 30-60 minutes before the session.
-
Place each mouse individually into the empty open field arena and allow it to explore freely for 5-10 minutes.[1] This reduces novelty-induced stress during subsequent phases.
-
After the session, return the mouse to its home cage.
-
-
Training/Familiarization (Day 2):
-
Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before the training session (e.g., 60 minutes). Doses can be selected based on the provided data tables (e.g., 0.1-3 mg/kg).[3][7]
-
Place two identical objects (A+A) in opposite quadrants of the arena.
-
Place the mouse in the center of the arena, equidistant from both objects, and allow it to explore for 10 minutes.[1]
-
Record the session for later analysis.
-
Return the mouse to its home cage.
-
-
Testing (Day 3):
-
This phase is typically conducted without further drug administration to assess the effect on memory consolidation.
-
Replace one of the familiar objects with a novel object (A+B). The position of the novel object should be counterbalanced across animals.
-
Place the mouse back into the arena and allow it to explore for 5-10 minutes.
-
Record the session for analysis.
-
Thoroughly clean the arena and objects with 70% ethanol between each animal to eliminate olfactory cues.
-
Data Analysis:
-
Manually or automatically score the time spent exploring each object during the training and testing phases. Exploration is typically defined as the mouse's nose being directed toward the object at a distance of ≤ 2 cm.
-
Calculate the Discrimination Index (DI) for the testing phase:
-
DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
-
A positive DI indicates a preference for the novel object and intact recognition memory. A DI close to zero suggests a memory deficit.
-
Statistical analysis (e.g., t-test or ANOVA) can be used to compare the DI between the this compound-treated group and the vehicle control group.
Conclusion
This compound is a promising compound for cognitive enhancement, and the novel object recognition task is a robust and reliable method for evaluating its efficacy on recognition memory. The protocols and data presented here provide a solid foundation for researchers to design and conduct their own studies. Careful attention to experimental detail, including appropriate dosing, timing, and environmental controls, is crucial for obtaining valid and reproducible results.
References
- 1. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. The Synergistic Enhancing-Memory Effect of Donepezil and S 38093 (a Histamine H3 Antagonist) Is Mediated by Increased Neural Activity in the Septo-hippocampal Circuitry in Middle-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S 38093 Hydrochloride in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of S 38093 hydrochloride, a histamine (B1213489) H3 receptor antagonist/inverse agonist, in preclinical rodent models of neuropathic pain. The information is compiled from published research to guide the design and execution of studies evaluating the analgesic potential of this compound.
Introduction
This compound is a novel compound that acts as an inverse agonist at histamine H3 receptors. These receptors are primarily expressed in the central nervous system and are involved in modulating the release of various neurotransmitters.[1] The investigation of S 38093 in animal models of neuropathic pain has demonstrated its potential as a therapeutic agent for this often difficult-to-treat condition. Its mechanism of action is thought to involve the desensitization of α2-adrenoceptors in the locus coeruleus, a key region in the descending pain modulatory pathway.[1]
Mechanism of Action Signaling Pathway
The proposed signaling pathway for the analgesic effect of S 38093 in neuropathic pain is initiated by its action as an inverse agonist on presynaptic histamine H3 receptors. This leads to an increase in the release of histamine and other neurotransmitters. A key downstream effect is the desensitization of α2-adrenoceptors on noradrenergic neurons in the locus coeruleus. This desensitization is thought to enhance noradrenergic signaling in descending pain pathways, ultimately leading to a reduction in pain perception.
References
Application Notes and Protocols: S 38093 Hydrochloride for Studying Adult Hippocampal Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 38093 hydrochloride is a potent and brain-penetrant antagonist/inverse agonist of the histamine (B1213489) H3 receptor.[1][2] Preclinical research has demonstrated its efficacy in promoting adult hippocampal neurogenesis (AHN) and improving cognitive function, particularly in the context of aging and neurodegenerative disease models.[1][2] Strategies aimed at enhancing AHN are considered to have significant therapeutic potential for reversing memory impairments.[1][2] this compound stimulates all key stages of neurogenesis—proliferation of neural progenitors, survival of new neurons, and their maturation into functional granule cells.[1][2] These pro-neurogenic effects are associated with the upregulation of crucial growth factors like brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF) in the hippocampus.[1][2]
These application notes provide a comprehensive overview of the use of this compound as a tool to investigate and modulate adult hippocampal neurogenesis. The detailed protocols and data presented herein are intended to guide researchers in designing and executing experiments to explore the therapeutic potential of targeting the histaminergic system for cognitive enhancement.
Data Presentation
Table 1: In Vivo Efficacy of Chronic this compound Administration on Adult Hippocampal Neurogenesis in Young Adult Mice
| Parameter | Vehicle | S 38093 (0.3 mg/kg/day) | S 38093 (3 mg/kg/day) | Fluoxetine (18 mg/kg/day) |
| Cell Proliferation (% increase in BrdU+ cells vs. Vehicle) | - | +28.1% (p < 0.01) | +27.5% (p < 0.01) | +35.0% (p < 0.01) |
| Cell Survival (Number of BrdU+ cells) | Baseline | Significantly Increased | Significantly Increased | Significantly Increased |
| Neuronal Maturation (Number of DCX+ cells) | Baseline | Significantly Increased | Significantly Increased | Significantly Increased |
| Data derived from a 28-day chronic administration study in 3-month-old 129/SvEvTac mice.[1] |
Table 2: In Vivo Efficacy of Chronic this compound Administration on Adult Hippocampal Neurogenesis in Aged Mice
| Parameter | Vehicle (Aged) | S 38093 (0.3 mg/kg/day) | S 38093 (1 mg/kg/day) | S 38093 (3 mg/kg/day) | Donepezil |
| Cell Proliferation (Number of BrdU+ cells) | Baseline | Significantly Increased | Significantly Increased | Significantly Increased | No Effect |
| Cell Survival (Number of BrdU+ cells) | Baseline | Significantly Increased | Significantly Increased | Significantly Increased | No Effect |
| Neuronal Maturation (% of BrdU+/NeuN+ cells) | Baseline | Not significant | Increased (p < 0.05) | Increased (p < 0.05) | No Effect |
| Data derived from a 28-day chronic administration study in 16-month-old C57BL/6JRj mice.[1] |
Table 3: Efficacy of this compound in a Model of Alzheimer's Disease
| Parameter | Vehicle (APPSWE Tg) | S 38093 (3 mg/kg/day) |
| Dendritic Complexity (DCX+ neurons) | Baseline | Increased |
| Data derived from a 28-day chronic administration study in 7-month-old APPSWE Tg2576 transgenic mice.[1][2] |
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for this compound in promoting adult hippocampal neurogenesis.
Caption: Experimental workflow for assessing the effects of S 38093 on adult hippocampal neurogenesis.
Experimental Protocols
Protocol 1: Chronic Administration of this compound in Mice
Objective: To assess the long-term effects of S 38093 on adult hippocampal neurogenesis.
Materials:
-
This compound
-
Vehicle (e.g., purified water)
-
Experimental animals (e.g., 3-month-old 129/SvEvTac mice or 16-month-old C57BL/6JRj mice)[1][3]
-
Oral gavage needles
Procedure:
-
Preparation of S 38093 Solution: Dissolve this compound in the chosen vehicle to achieve the desired final concentrations (e.g., 0.3, 1, and 3 mg/kg/day).[3] Prepare fresh solutions as required.
-
Animal Acclimatization: Allow animals to acclimate to the housing conditions for at least one week prior to the start of the experiment.
-
Administration: Administer S 38093 solution or vehicle to the mice via oral gavage once daily for a period of 28 consecutive days.[1]
-
Monitoring: Monitor the animals daily for any adverse effects.
Protocol 2: Assessment of Cell Proliferation and Survival using BrdU Labeling
Objective: To quantify the rate of cell proliferation and the survival of newborn cells in the dentate gyrus.
Materials:
-
5-bromo-2'-deoxyuridine (BrdU) (Sigma-Aldrich)
-
Saline solution
-
Animals from Protocol 1
Procedure:
-
BrdU Injection for Proliferation/Survival:
-
To label proliferating cells that will be assessed for long-term survival, inject BrdU (150 mg/kg, i.p.) twice a day for 3 consecutive days before the start of the 28-day S 38093 treatment.[3]
-
To specifically measure proliferation at the end of the treatment period, a single BrdU injection can be administered 2 hours before sacrifice.[3]
-
-
Tissue Collection: At the end of the treatment period (28 days), euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Tissue Processing: Post-fix the brains in 4% PFA overnight and then transfer to a sucrose (B13894) solution for cryoprotection. Section the brains coronally (e.g., 40 µm thickness) using a cryostat.
-
Immunohistochemistry:
-
Perform antigen retrieval for BrdU staining (e.g., using hydrochloric acid).
-
Incubate sections with a primary antibody against BrdU.
-
Use a suitable fluorescently-labeled secondary antibody for visualization.
-
-
Quantification: Count the number of BrdU-positive cells in the granule cell layer and subgranular zone of the dentate gyrus using a stereological approach.[1]
Protocol 3: Assessment of Neuronal Maturation using Immunohistochemistry
Objective: To evaluate the maturation of newborn neurons.
Materials:
-
Brain sections from Protocol 2
-
Primary antibodies: anti-Doublecortin (DCX) and anti-NeuN
-
Fluorescently-labeled secondary antibodies
Procedure:
-
Immunohistochemistry:
-
Co-label brain sections with antibodies against BrdU, DCX (a marker for immature neurons), and NeuN (a marker for mature neurons).[1]
-
Incubate with appropriate primary and secondary antibodies.
-
-
Microscopy and Analysis:
-
Using a confocal microscope, quantify the total number of DCX-positive cells to assess the pool of immature neurons.[1]
-
Determine the maturation index by calculating the proportion of BrdU-positive cells that are also positive for NeuN (BrdU+/NeuN+).[1]
-
Assess the dendritic complexity of DCX-positive neurons using Sholl analysis.[3]
-
Protocol 4: Context Discrimination Task
Objective: To assess the effect of S 38093 on a neurogenesis-dependent cognitive function.
Materials:
-
Animals from Protocol 1
-
Two distinct conditioning chambers (Context A and Context B) that differ in multiple sensory cues (e.g., odor, lighting, floor texture).
-
A footshock generator.
Procedure:
-
Treatment: Perform this behavioral task after the 28-day chronic treatment with S 38093.[1]
-
Day 1 (Conditioning): Place the animal in Context A and deliver a mild footshock (e.g., 2 seconds, 0.4 mA) after a short exploration period.
-
Days 2-8 (Discrimination Training):
-
On each day, first place the animal in the shock-paired Context A for a set period (e.g., 5 minutes) and measure freezing behavior.
-
After an inter-trial interval, place the animal in the similar but distinct non-shock Context B for the same duration and measure freezing.
-
-
Data Analysis: Calculate the percentage of time spent freezing in both contexts. Improved context discrimination is indicated by significantly more freezing in Context A compared to Context B.[1] S 38093 has been shown to improve the ability of aged mice to discriminate between the two contexts.[1][2]
References
- 1. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
S 38093 Hydrochloride: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for S 38093 hydrochloride, a potent and selective antagonist/inverse agonist of the histamine (B1213489) H3 receptor. It is intended for researchers, scientists, and drug development professionals engaged in neurological and psychiatric research. This compound is a valuable tool for investigating the role of the histaminergic system in cognitive function, neurogenesis, and neuropathic pain.
Product Information
-
Product Name: this compound
-
Synonyms: S-38093, S38093 HCl
-
Chemical Formula: C₁₇H₂₅ClN₂O₂
-
Molecular Weight: 324.85 g/mol [1]
-
CAS Number: 1222097-72-4
-
Mechanism of Action: S 38093 is a brain-penetrant antagonist and inverse agonist of the histamine H3 receptor.[2][3] It exhibits moderate affinity for rat, mouse, and human H3 receptors.[2][3] By blocking the constitutively active H3 receptor, it increases the synthesis and release of histamine and other neurotransmitters in the central nervous system.
Purchasing Information
This compound is available from various chemical suppliers for research purposes only. Purity levels are typically greater than 98%.
| Supplier | Catalog Number (Example) | Purity |
| MedChemExpress | HY-19655A | >98% |
| AdooQ Bioscience | A19694 | >99% (HPLC) |
| TargetMol | T4087 | 99.95% |
Storage and Stability:
-
Lyophilized Powder: Store at -20°C, desiccated. Stable for up to 36 months.[4]
-
In Solution: Prepare stock solutions in DMSO or ethanol. Store aliquots at -20°C and use within one month to avoid loss of potency. Avoid multiple freeze-thaw cycles.[4]
Biological Activity
This compound has been characterized in a variety of in vitro and in vivo assays, demonstrating its potency and selectivity for the histamine H3 receptor.
In Vitro Activity
The following table summarizes the key quantitative data for the in vitro activity of S 38093.
| Parameter | Species | Value (µM) | Description |
| Ki | Human | 1.2 | Inhibitor constant, a measure of binding affinity.[2][3][5] |
| Mouse | 1.44 | Inhibitor constant, a measure of binding affinity.[2][3][5] | |
| Rat | 8.8 | Inhibitor constant, a measure of binding affinity.[2][3][5] | |
| KB | Human | 0.11 | Antagonist dissociation constant in a functional assay (cAMP decrease).[2][3][5] |
| Mouse | 0.65 | Antagonist dissociation constant in a functional assay.[2][3][5] | |
| EC₅₀ | Human | 1.7 | Half maximal effective concentration for inverse agonist activity.[5] |
| Rat | 9 | Half maximal effective concentration for inverse agonist activity.[5] |
In Vivo Activity
S 38093 has demonstrated pro-cognitive and neurogenic effects in various animal models.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Aged Mice | 0.3, 1, and 3 mg/kg/day, p.o. for 28 days | Increased cell proliferation, survival, and maturation in the dentate gyrus of the hippocampus. Improved performance in a context discrimination task.[6] | Guilloux et al., 2017[6] |
| APPSWE Tg2576 Mice | 3 mg/kg/day, p.o. for 28 days | Stimulated all steps of adult hippocampal neurogenesis.[6] | Guilloux et al., 2017[6] |
| Rats (Neuropathic Pain) | Acute and chronic administration | Exhibited significant antihyperalgesic and antiallodynic effects in models of neuropathic pain.[7] | Chaumette et al., 2018[7] |
Experimental Protocols
In Vitro Histamine H3 Receptor Binding Assay (Representative Protocol)
This protocol is a representative method for determining the binding affinity (Ki) of this compound to the histamine H3 receptor.
Caption: Workflow for a histamine H3 receptor binding assay.
Methodology:
-
Membrane Preparation: Utilize cell membranes from a stable cell line (e.g., CHO-K1 or HEK293) expressing the human histamine H3 receptor.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a constant concentration of the radioligand (e.g., [³H]-N-α-methylhistamine), and varying concentrations of this compound in a suitable assay buffer.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
In Vivo Assessment of Adult Hippocampal Neurogenesis in Mice (Adapted from Guilloux et al., 2017)
This protocol describes a method to assess the effects of chronic this compound administration on adult hippocampal neurogenesis.[6]
Caption: Experimental workflow for assessing in vivo neurogenesis.
Methodology:
-
Animal Model: Use adult mice (e.g., C57BL/6J).
-
Drug Administration: Administer this compound (0.3, 1, or 3 mg/kg) or vehicle daily via oral gavage for 28 consecutive days.[6]
-
BrdU Labeling: To label proliferating cells, administer 5-bromo-2'-deoxyuridine (B1667946) (BrdU) via intraperitoneal (i.p.) injection at a specified time point during the treatment period. For cell survival studies, BrdU is typically administered at the beginning of the treatment period.[8]
-
Tissue Processing: At the end of the treatment period, perfuse the mice with saline followed by 4% paraformaldehyde. Post-fix the brains and prepare coronal sections.
-
Immunohistochemistry: Perform immunohistochemical staining for BrdU to identify newly divided cells. Co-stain with neuronal markers (e.g., NeuN for mature neurons, DCX for immature neurons) to determine the fate of the new cells.[9]
-
Quantification: Use stereological methods to quantify the number of BrdU-positive cells and co-labeled cells in the dentate gyrus of the hippocampus.
Signaling Pathway
As an antagonist/inverse agonist of the histamine H3 receptor, this compound modulates downstream signaling pathways. The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.
References
- 1. This compound | C17H25ClN2O2 | CID 45280145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of S 38093, an antagonist/inverse agonist of histamine H3 receptors, in models of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
S 38093 hydrochloride stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of S 38093 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, this compound powder should be stored at -20°C in a tightly sealed container, protected from air and moisture.[1] The compound is chemically stable at room temperature under standard ambient conditions.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO and ethanol (B145695) at concentrations greater than 50 mg/mL. For optimal stability, it is recommended to prepare stock solutions in DMSO and store them under the following conditions:
| Storage Temperature | Duration |
| 4°C | Up to 2 weeks |
| -80°C | Up to 6 months |
For aqueous-based assays, it is advisable to prepare fresh dilutions from the DMSO stock solution on the day of the experiment. Minimize the time aqueous solutions are kept at room temperature.
Q3: What is the stability of this compound in aqueous solutions?
A3: Specific stability data for this compound in aqueous solutions at various pH values is not publicly available. However, as a general guideline for hydrochloride salts of small molecules, stability in aqueous solution is often greatest at a slightly acidic pH (around 3.5-5.5). This compound contains a benzamide (B126) group, which can be susceptible to hydrolysis at extreme pH (highly acidic or alkaline conditions). It is recommended to prepare fresh aqueous solutions for experiments and use them promptly.
Q4: What are the known degradation pathways for this compound?
A4: While specific degradation products for this compound have not been detailed in the available literature, compounds containing a benzamide moiety are generally susceptible to two primary degradation pathways:
-
Hydrolysis: The amide bond can be cleaved, particularly under strong acidic or alkaline conditions, to yield a carboxylic acid and an amine.[2][3][4]
-
Oxidation: The molecule may be susceptible to oxidation, a common degradation pathway for many pharmaceuticals.[3][4]
It is crucial to protect the compound from extreme pH, strong oxidizing agents, and prolonged exposure to air and light to minimize degradation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or no activity in in-vitro assays | Compound degradation | Prepare fresh dilutions from a properly stored stock solution. Avoid multiple freeze-thaw cycles of the stock solution. Ensure the final concentration of DMSO in the assay is compatible with your cell line and does not exceed recommended limits (typically <0.5%). |
| Incorrect compound concentration | Verify the calculations for your dilutions. Ensure the compound was fully dissolved in the stock solution. | |
| pH of the assay buffer | The activity of the compound may be pH-dependent. Ensure your assay buffer is within a stable pH range for the compound, ideally slightly acidic to neutral. | |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility | Decrease the final concentration of the compound. If possible, increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within the tolerance of your experimental system. |
| Variability between experiments | Inconsistent solution preparation | Standardize the protocol for preparing and handling this compound solutions. Use freshly prepared dilutions for each experiment. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).
-
Signaling Pathway and Experimental Workflow
This compound is an antagonist/inverse agonist of the histamine (B1213489) H3 receptor (H3R). As a presynaptic autoreceptor, H3R activation typically inhibits the release of histamine. By blocking this receptor, S 38093 increases the release of histamine and other neurotransmitters such as acetylcholine (B1216132) in brain regions like the prefrontal cortex and hippocampus. This modulation of neurotransmitter release is believed to be the basis for its effects on cognitive processes.
Caption: Signaling pathway of this compound.
The following diagram illustrates a general experimental workflow for evaluating the antagonist activity of this compound in an in-vitro cell-based assay.
Caption: Experimental workflow for an in-vitro antagonist assay.
References
Troubleshooting S 38093 hydrochloride experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with S 38093 hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a brain-penetrant antagonist and inverse agonist of the histamine (B1213489) H3 receptor.[1][2] Its primary mechanism involves blocking the constitutive activity of the H3 receptor, which leads to an increase in the synthesis and release of histamine in the brain.[3][4][5] This modulation of the histaminergic system is being investigated for its potential therapeutic effects on cognitive disorders.[3][5]
Q2: What are the binding affinities of S 38093 for different species?
S 38093 exhibits moderate affinity for H3 receptors, with notable differences across species. This is a critical factor to consider when designing and interpreting experiments. For instance, its affinity is higher for human and mouse receptors compared to rat receptors.[1][3][5][6][]
Q3: How should I dissolve and store this compound?
For in vitro experiments, this compound can be dissolved in DMSO.[8] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to one year.[8]
Q4: What are the expected pharmacokinetic properties of S 38093?
S 38093 is rapidly absorbed in mice and rats, with a slower absorption rate in monkeys.[3][5][6][] It has a bioavailability ranging from 20% to 60% and is widely distributed in the body, including rapid and high distribution to the brain.[3][5][6]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
Potential Cause 1: Species-specific receptor affinity. The binding affinity and functional potency of S 38093 vary between human, mouse, and rat H3 receptors.[1][3][5][6][] Using cell lines from different species without adjusting the concentration can lead to significant variability.
Solution:
-
Always use species-specific cell lines that align with your research question.
-
Consult the binding affinity data to determine the optimal concentration range for your chosen cell line. For example, a higher concentration may be needed for rat-derived cells compared to human or mouse cells.
Potential Cause 2: Variable H3 receptor expression levels. The inverse agonist activity of S 38093 is more pronounced in cells with high H3 receptor density.[1][3][5] If your cell line has low or variable expression of the H3 receptor, you may observe inconsistent or weak responses.
Solution:
-
Perform qPCR or Western blot to confirm and quantify H3 receptor expression in your cell line.
-
Consider using a cell line known to have stable and high expression of the H3 receptor.
Issue 2: Poor reproducibility in animal studies.
Potential Cause 1: Differences in drug metabolism and pharmacokinetics between species. As noted, the absorption and half-life of S 38093 differ between rodents and non-rodent species.[3][5][6][] These differences can affect the in vivo efficacy and reproducibility of your findings.
Solution:
-
Carefully consider the animal model and its relevance to your research goals.
-
Refer to the pharmacokinetic data to design your dosing regimen, including the dose and frequency of administration, to achieve the desired exposure.
Potential Cause 2: Route of administration. The bioavailability of S 38093 can be influenced by the route of administration. Oral administration may lead to first-pass metabolism, which can be a source of variability.
Solution:
-
For initial studies, consider intraperitoneal (i.p.) injection to bypass potential first-pass effects and ensure more consistent systemic exposure.
-
If oral administration is necessary, be aware of the potential for variability and consider conducting pilot studies to determine the optimal oral dose.
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| Ki (Binding Affinity) | Rat | 8.8 µM | [1][3][5][6][] |
| Human | 1.2 µM | [1][3][5][6][] | |
| Mouse | 1.44 µM | [1][3][5][6][] | |
| KB (Antagonist Activity) | Human (cAMP assay) | 0.11 µM | [1][3][5][6] |
| Mouse | 0.65 µM | [1][3][5][6] | |
| EC50 (Inverse Agonist Activity) | Rat | 9 µM | [1][3][5][9] |
| Human | 1.7 µM | [1][3][5][9] |
Experimental Protocols
cAMP Measurement Assay
This protocol is a general guideline for measuring the effect of S 38093 on cAMP levels in cells expressing the H3 receptor.
-
Cell Culture: Plate cells expressing the H3 receptor in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations.
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Add the diluted S 38093 solutions to the wells and incubate for a specified time (e.g., 30 minutes).
-
To measure antagonist activity, add an H3 receptor agonist (e.g., (R)-α-methylhistamine) and incubate for an additional period.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP concentration against the log of the S 38093 concentration to determine the EC50 or KB value.
Visualizations
Caption: S 38093 signaling pathway.
Caption: General experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. S 38093|S38093|histamine H3 receptor agonist [dcchemicals.com]
- 3. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. selleckchem.com [selleckchem.com]
- 8. S 38093 HCl | Histamine Receptor | TargetMol [targetmol.com]
- 9. S 38093 | Histamine H3 Receptors | Tocris Bioscience [tocris.com]
Technical Support Center: S 38093 Hydrochloride Bioavailability and Pharmacokinetics in Rats
This technical support center provides guidance for researchers and drug development professionals on the bioavailability and pharmacokinetic properties of S 38093 hydrochloride in rats. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the general pharmacokinetic properties of S 38093 in rats after oral administration?
S 38093 is rapidly absorbed in rats following oral administration.[1] Key pharmacokinetic parameters include a time to maximum plasma concentration (Tmax) of 0.25 to 0.5 hours, an oral bioavailability ranging from 20% to 60%, and a half-life (t1/2) between 1.5 and 7.4 hours.[1]
Q2: What is the mechanism of action of S 38093?
S 38093 is a novel inverse agonist at histamine (B1213489) H3 receptors.[1] By acting on these receptors, it can stimulate the release of central histamine, which is a key neurotransmitter involved in cognitive processes.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of S 38093 after oral gavage.
-
Potential Cause 1: Improper Dosing Technique. Inconsistent administration can lead to significant variations in drug absorption.
-
Solution: Ensure all personnel are thoroughly trained in oral gavage techniques. Standardize the procedure, including the speed of administration and the volume of the dose, which should not exceed 10 mL/kg body weight.
-
-
Potential Cause 2: Formulation Inhomogeneity. If this compound is administered as a suspension, inadequate mixing can result in inconsistent dosing.
-
Solution: Ensure the formulation is a homogenous suspension before each administration. If solubility issues persist, consider using a different vehicle or formulation strategy. In some studies, S 38093 has been administered orally in purified water.
-
-
Potential Cause 3: Animal Stress. Stress during handling and dosing can affect gastrointestinal motility and drug absorption.
-
Solution: Acclimate the animals to the handling and dosing procedures for a sufficient period before the main experiment to minimize stress-induced variability.
-
Issue 2: Lower than expected oral bioavailability.
-
Potential Cause 1: First-Pass Metabolism. S 38093 may be subject to significant metabolism in the liver before it reaches systemic circulation, which can reduce its bioavailability.
-
Solution: While not directly modifiable in an in vivo setting, understanding the metabolic pathways of S 38093 can help in the interpretation of the results.
-
-
Potential Cause 2: Poor Solubility or Dissolution Rate. The physicochemical properties of the compound can limit its absorption from the gastrointestinal tract.
-
Solution: Re-evaluate the formulation. Ensure the particle size of the compound is optimized for dissolution. The use of solubility-enhancing excipients may be considered.
-
Experimental Protocols
A detailed experimental protocol for determining the bioavailability and pharmacokinetics of this compound in rats is provided below. This protocol is a composite based on standard pharmacokinetic study designs.
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats are commonly used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.
-
Acclimation: Allow at least one week for the animals to acclimate to the facility before the experiment.
2. Dosing:
-
Oral (p.o.) Administration:
-
Dose: Doses ranging from 0.1 mg/kg to 10 mg/kg have been used in studies. A typical dose for a pharmacokinetic study might be 10 mg/kg.
-
Vehicle: this compound can be dissolved or suspended in purified water.
-
Administration: Administer the dose via oral gavage using a suitable gavage needle. The volume should be adjusted based on the animal's body weight (e.g., 10 mL/kg).
-
-
Intravenous (i.v.) Administration:
-
Dose: A lower dose, for example, 1 mg/kg, is typically used for intravenous administration to avoid potential toxicity and to accurately calculate bioavailability.
-
Vehicle: A sterile isotonic saline solution is a suitable vehicle for intravenous administration.
-
Administration: Administer the dose as a bolus injection into a tail vein.
-
3. Sample Collection:
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points:
-
Pre-dose (0 hours)
-
Post-dose: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
-
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
4. Bioanalytical Method:
-
Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of S 38093 in rat plasma.
-
Sample Preparation: A protein precipitation method is often sufficient for plasma sample cleanup.
-
Validation: The bioanalytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Data Presentation
The following tables summarize the expected pharmacokinetic parameters for S 38093 in rats.
Table 1: Pharmacokinetic Parameters of S 38093 in Rats
| Parameter | Route | Value | Reference |
| Tmax (h) | Oral | 0.25 - 0.5 | [1] |
| Bioavailability (%) | Oral | 20 - 60 | [1] |
| t1/2 (h) | Oral | 1.5 - 7.4 | [1] |
Mandatory Visualizations
Caption: Experimental workflow for a pharmacokinetic study of S 38093 in rats.
Caption: Simplified signaling pathway of S 38093 as a histamine H3 receptor inverse agonist.
References
Technical Support Center: S 38093 Hydrochloride In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing S 38093 hydrochloride in in vivo experiments. The information is tailored for scientists and drug development professionals to anticipate and mitigate potential side effects, ensuring experimental integrity and animal welfare.
Disclaimer: Specific preclinical safety and toxicology data for this compound is limited in publicly available literature. The following guidance is based on the known pharmacology of S 38093 as a histamine (B1213489) H3 receptor antagonist/inverse agonist and the side effect profile of this drug class. Researchers should always perform dose-response studies and carefully monitor animal health throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a histamine H3 receptor antagonist and inverse agonist. The H3 receptor is an autoreceptor on histaminergic neurons, and its blockade by S 38093 leads to increased release of histamine and other neurotransmitters, such as acetylcholine, in the brain. This mechanism is responsible for its pro-cognitive and wakefulness-promoting effects.
Q2: What are the potential side effects of this compound in vivo?
A2: Based on its mechanism of action and data from related compounds, potential side effects in animal models may include insomnia, anxiety-like behaviors, and cardiovascular changes. A study on this compound demonstrated arousal properties at higher doses in rodents, leading to reduced slow-wave sleep and delayed sleep latency[1]. Other potential side effects associated with the histamine H3 antagonist/inverse agonist class include nausea, headache, and fatigue[2].
Q3: At what doses are the arousal properties of this compound observed?
A3: In a study using freely moving rats, S 38093 at 3 and 10 mg/kg i.p. significantly reduced slow-wave sleep delta power, with the highest dose causing a delay in sleep latency[1].
Q4: Are there any known cardiovascular effects?
A4: While specific cardiovascular safety pharmacology data for S 38093 is not detailed in the available literature, drugs that modulate central neurotransmitter systems can have cardiovascular effects. Histamine H3 receptor antagonists as a class have been associated with increased heart rate[2]. Therefore, monitoring cardiovascular parameters is a prudent measure in preclinical studies.
Troubleshooting Guides
Issue 1: Insomnia and Disrupted Sleep-Wake Cycles
Symptoms:
-
Increased locomotor activity during the dark phase.
-
Difficulty in falling asleep or reduced total sleep time.
-
Altered sleep architecture observed in EEG recordings.
Mitigation Strategies:
| Strategy | Description | Experimental Protocol |
| Dose and Time Optimization | Administer this compound earlier in the light cycle to minimize disruption of the sleep phase. | Administer the compound at the beginning of the light phase (e.g., ZT0-ZT2) and monitor sleep patterns using non-invasive methods or EEG. |
| Environmental Control | Maintain a strict and consistent light-dark cycle (e.g., 12:12) to support the natural circadian rhythm of the animals. | Ensure animal housing rooms are light-proof during the dark phase and provide a consistent light intensity during the light phase. |
| Behavioral Monitoring | Quantify sleep-wake patterns using home cage activity monitoring systems. | Record and analyze locomotor activity over a 24-hour period to identify changes in sleep-wake behavior. |
Experimental Protocol: Sleep-Wake Cycle Monitoring
-
Animal Acclimation: Acclimate animals to individual housing in metabolic cages with activity monitors for at least 3 days prior to the experiment.
-
Baseline Recording: Record baseline locomotor activity for 24-48 hours before drug administration.
-
Drug Administration: Administer this compound or vehicle at the designated time (e.g., ZT0).
-
Data Acquisition: Continuously record locomotor activity for at least 24 hours post-administration.
-
Data Analysis: Analyze the data to determine total activity, activity during light and dark phases, and sleep latency.
Issue 2: Anxiety-Like Behaviors
Symptoms:
-
Increased thigmotaxis (wall-hugging) in open-field tests.
-
Reduced exploration of open arms in the elevated plus-maze.
-
Decreased time spent in the light compartment of a light-dark box.
Mitigation Strategies:
| Strategy | Description | Experimental Protocol |
| Habituation and Handling | Implement gentle handling techniques to reduce baseline stress and anxiety in the animals. | Utilize tunnel or cup handling methods instead of tail handling to minimize handling-induced stress. |
| Environmental Enrichment | Provide nesting material and shelters in the home cage to promote a sense of security. | Introduce environmental enrichment items and assess their impact on baseline anxiety levels. |
| Behavioral Testing | Use a battery of behavioral tests to comprehensively assess anxiety-like behaviors. | Perform tests such as the open-field test, elevated plus-maze, and light-dark box test to evaluate the anxiogenic potential of the compound. |
Experimental Protocol: Elevated Plus-Maze Test
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the test.
-
Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using video tracking software.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the number of open arm entries as measures of anxiety.
Issue 3: Potential Cardiovascular Effects
Symptoms:
-
Changes in heart rate or blood pressure.
-
Arrhythmias observed on ECG.
Mitigation Strategies:
| Strategy | Description | Experimental Protocol |
| Cardiovascular Monitoring | Use telemetry or non-invasive methods to monitor cardiovascular parameters in conscious, freely moving animals. | Implant telemetry devices for continuous monitoring of blood pressure, heart rate, and ECG. |
| Dose-Response Assessment | Evaluate cardiovascular effects across a range of doses to identify a potential therapeutic window with minimal cardiovascular liability. | Conduct a dose-escalation study and monitor cardiovascular parameters at each dose level. |
Experimental Protocol: Telemetry-Based Cardiovascular Monitoring
-
Surgical Implantation: Surgically implant a telemetry transmitter according to the manufacturer's instructions. Allow for a post-operative recovery period of at least one week.
-
Baseline Recording: Record baseline cardiovascular data for at least 24 hours before drug administration.
-
Drug Administration: Administer this compound or vehicle.
-
Data Acquisition: Continuously record blood pressure, heart rate, and ECG for a predetermined period post-dosing.
-
Data Analysis: Analyze the data for changes in hemodynamic parameters and for the presence of any cardiac arrhythmias.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for insomnia mitigation.
Caption: Troubleshooting logic for anxiety-like behaviors.
References
S 38093 hydrochloride purity and quality control measures
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the purity and quality control of S 38093 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: The typical purity of this compound is ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[1] For specific batch data, it is always recommended to refer to the Certificate of Analysis (CoA) provided by the supplier.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of the compound, it is recommended to store this compound at -20°C.[1]
Q3: What solvents can be used to dissolve this compound?
A3: S 38093 is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 50 mM. The hydrochloride salt form generally confers better solubility in aqueous solutions compared to the free base.
Q4: What are the common analytical methods used for the quality control of this compound?
A4: The primary method for purity assessment is High-Performance Liquid Chromatography (HPLC) with UV detection.[1] Other techniques that can be employed for structural confirmation and identification of impurities include Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q5: How can I verify the identity of this compound?
A5: The identity of the compound can be confirmed by comparing the experimental data from techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry with the reference data available in the literature or provided by the supplier on the Certificate of Analysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent biological activity | Compound degradation due to improper storage. | Verify that the compound has been stored at the recommended -20°C. If not, acquire a new batch. |
| Presence of impurities affecting the biological assay. | Review the purity data on the Certificate of Analysis. If purity is lower than expected or if the presence of a specific interfering impurity is suspected, repurify the compound if possible or obtain a higher purity batch. | |
| Difficulty in dissolving the compound | Incorrect solvent or insufficient sonication/vortexing. | Ensure the use of an appropriate solvent such as DMSO or ethanol. Gentle warming and sonication can aid in dissolution. For aqueous solutions, using a buffer may be necessary. |
| Compound has precipitated out of solution. | If the solution has been stored, especially at low temperatures, allow it to come to room temperature and vortex to redissolve. Prepare fresh solutions for critical experiments. | |
| Discrepancies in analytical results (e.g., HPLC purity) | Use of a non-validated or unsuitable analytical method. | Employ a validated HPLC method. A general-purpose method for purity analysis is provided in the "Experimental Protocols" section below. |
| Contamination of the sample or analytical system. | Ensure that all glassware, solvents, and instrument components are clean and free from contaminants. Run a blank analysis to check for system peaks. |
Quantitative Data Summary
| Parameter | Specification | Analytical Method |
| Purity | ≥98% | HPLC |
| Molecular Weight | 288.39 (Free Base) | Mass Spectrometry |
| Molecular Formula | C₁₇H₂₄N₂O₂ (Free Base) | Elemental Analysis |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This is a general method and may require optimization for specific instrumentation and columns.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% Trifluoroacetic acid in Water) and Solvent B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile).
-
Gradient: A typical gradient could be starting from 95% A and moving to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., mobile phase or DMSO) to a concentration of approximately 1 mg/mL.
Quality Control Workflow
Caption: Quality control workflow for this compound.
References
S 38093 Hydrochloride: A Technical Guide to Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of S 38093 hydrochloride. The following troubleshooting guides, frequently asked questions (FAQs), and experimental data have been compiled to address common queries and challenges encountered during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a histamine (B1213489) H3 receptor antagonist and inverse agonist.[1][2] As an antagonist, it blocks the binding of histamine to the H3 receptor. As an inverse agonist, it reduces the receptor's basal activity. The histamine H3 receptor is an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons. By blocking this receptor, S 38093 increases the release of histamine and other neurotransmitters, such as acetylcholine, in brain regions like the prefrontal cortex and hippocampus.[2][3]
Q2: What is the known off-target profile of this compound?
A2: Preclinical studies report that this compound is highly selective for the histamine H3 receptor. It has been shown to have negligible binding affinity for other histamine receptor subtypes, including H1, H2, and H4 receptors.[2] However, some research suggests a potential indirect interaction with α2-adrenoreceptors, which may contribute to its antinociceptive effects in neuropathic pain models.[4] A comprehensive screening against a broad panel of other receptors and enzymes has not been detailed in the currently available public literature.
Q3: What are the species differences in the affinity of S 38093 for the H3 receptor?
A3: this compound exhibits moderate affinity for the H3 receptor across different species, with some variations. The binding affinity (Ki) is reported to be 1.2 µM for human, 1.44 µM for mouse, and 8.8 µM for rat H3 receptors.[1][2] These differences should be taken into consideration when designing and interpreting preclinical studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected pharmacological effects in vivo not consistent with H3 receptor antagonism. | Potential off-target activity at an uncharacterized receptor or enzyme. | Conduct a broad off-target screening panel to identify potential interactions. Consider the possibility of indirect effects on other neurotransmitter systems, as suggested for α2-adrenoreceptors.[4] |
| Discrepancies between in vitro affinity (Ki) and in vivo potency. | Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) can influence in vivo efficacy. | Review the pharmacokinetic profile of S 38093.[1][2] Ensure that the dosing regimen achieves brain concentrations sufficient to engage the H3 receptor. |
| Variability in experimental results between different animal species. | Known species differences in H3 receptor affinity.[1][2] | Adjust dosing based on the specific affinity of S 38093 for the H3 receptor in the animal model being used. |
Quantitative Data on this compound Receptor Affinity and Functional Activity
The following table summarizes the key quantitative data for this compound at the histamine H3 receptor.
| Parameter | Species | Value (µM) | Reference |
| Binding Affinity (Ki) | Human | 1.2 | [1][2] |
| Mouse | 1.44 | [1][2] | |
| Rat | 8.8 | [1][2] | |
| Functional Antagonism (KB) | Human | 0.11 | [1] |
| Mouse | 0.65 | [1] | |
| Inverse Agonism (EC50) | Human | 1.7 | [1] |
| Rat | 9.0 | [1] |
Experimental Protocols
While specific, detailed protocols for off-target screening of this compound are not publicly available, the following represents a standard methodology for conducting a receptor binding assay to assess off-target effects.
Objective: To determine the binding affinity of this compound for a panel of off-target receptors.
Materials:
-
This compound
-
Cell membranes or recombinant cells expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor of interest
-
Assay buffer
-
Scintillation fluid and counter or other appropriate detection system
Methodology:
-
Preparation of Reagents: Prepare a series of dilutions of this compound in the assay buffer.
-
Binding Reaction: In a multi-well plate, combine the cell membranes, the radiolabeled ligand, and either the vehicle control, a known reference compound, or a concentration of this compound.
-
Incubation: Incubate the plates at a specific temperature for a defined period to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Measure the amount of radioactivity retained on the filters using a scintillation counter or other appropriate detector.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). This value can then be used to calculate the binding affinity (Ki).
Visualizing the Signaling Pathway and Potential Off-Target Interaction
The following diagrams illustrate the primary signaling pathway of this compound and a potential experimental workflow for assessing off-target effects.
Caption: On-target mechanism of S 38093 at the H3 autoreceptor.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of S 38093, an antagonist/inverse agonist of histamine H3 receptors, in models of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: S 38093 Hydrochloride Blood-Brain Barrier Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the delivery of S 38093 hydrochloride across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its delivery across the BBB a challenge?
This compound is a potent and selective antagonist of the histamine (B1213489) H3 receptor, which shows potential for treating cognitive disorders like Alzheimer's disease and schizophrenia. The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The physicochemical properties of S 38093, such as its polarity and molecular size, may limit its passive diffusion across the BBB, necessitating strategies to enhance its brain penetration.
Q2: What are the common strategies to enhance the BBB penetration of this compound?
Common strategies focus on modifying the drug molecule itself or utilizing transport systems at the BBB. These include:
-
Lipidization: Increasing the lipophilicity of the drug to enhance its ability to permeate the lipid-rich endothelial cell membranes of the BBB.
-
Nanoparticle-based delivery systems: Encapsulating S 38093 in nanoparticles (e.g., liposomes, polymeric nanoparticles) to facilitate its transport across the BBB. These nanoparticles can be further functionalized with ligands to target specific receptors on the BBB.
-
Receptor-mediated transcytosis (RMT): Conjugating S 38093 to a ligand that binds to a specific receptor (e.g., transferrin receptor, insulin (B600854) receptor) expressed on the BBB. This triggers the transport of the drug-ligand conjugate across the endothelial cells.
Q3: How can I assess the BBB permeability of this compound in my experiments?
Several in vitro and in vivo models are available to evaluate BBB permeability:
-
In vitro models: These include cell-based assays using brain endothelial cell lines (like hCMEC/D3) or primary brain endothelial cells grown on transwell inserts. Permeability is assessed by measuring the amount of S 38093 that crosses the cell monolayer.
-
In vivo models: These involve direct administration of S 38093 to animal models (e.g., mice, rats) and measuring its concentration in the brain tissue and plasma over time. Techniques like microdialysis can be used for real-time monitoring of brain extracellular fluid concentrations.
Troubleshooting Guides
Problem 1: Low brain-to-plasma concentration ratio of this compound in in vivo studies.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor passive diffusion | Increase the lipophilicity of S 38093 through chemical modification. | Enhanced ability to cross the BBB, leading to a higher brain-to-plasma ratio. |
| Active efflux by transporters | Co-administer S 38093 with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-glycoprotein). | Increased brain accumulation of S 38093 if it is a substrate for that efflux transporter. |
| Inefficient transport system | If using a targeted delivery system (e.g., RMT), verify the expression and functionality of the target receptor on the BBB of the animal model. | Confirmation of target receptor presence and functionality, ensuring the transport system is viable. |
Problem 2: High variability in in vitro BBB permeability measurements.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent cell monolayer integrity | Regularly measure the transendothelial electrical resistance (TEER) of the cell monolayer to ensure barrier tightness. | Consistent TEER values across experiments, indicating a reliable in vitro BBB model. |
| Drug adsorption to materials | Use low-binding plates and tubes for sample collection and processing. | Minimized loss of S 38093 due to adsorption, leading to more accurate permeability measurements. |
| Metabolism of S 38093 by endothelial cells | Analyze the samples from both the apical and basolateral chambers for the presence of metabolites using techniques like LC-MS/MS. | Determination of the extent of drug metabolism, allowing for a more accurate calculation of permeability. |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay using a Transwell Model
-
Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on collagen-coated Transwell inserts until a confluent monolayer is formed.
-
TEER Measurement: Measure the TEER to confirm the integrity of the cell monolayer. Values should be consistently high (e.g., >100 Ω·cm²).
-
Permeability Assay:
-
Add this compound to the apical (upper) chamber of the Transwell insert.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
-
Analyze the concentration of S 38093 in the collected samples using a validated analytical method like LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C0 is the initial drug concentration in the apical chamber.
Protocol 2: In Vivo Brain Microdialysis for this compound
-
Animal Preparation: Anesthetize the animal (e.g., rat) and surgically implant a microdialysis guide cannula into the target brain region (e.g., prefrontal cortex).
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Drug Administration: Administer this compound systemically (e.g., intravenously or intraperitoneally).
-
Sample Collection: Collect dialysate samples at regular intervals.
-
Analysis: Analyze the concentration of S 38093 in the dialysate samples using LC-MS/MS.
-
Data Analysis: Calculate the unbound brain concentration of S 38093 and determine the brain-to-plasma concentration ratio.
Data Presentation
Table 1: Comparison of this compound Delivery Strategies
| Delivery Strategy | Papp (in vitro) (x 10⁻⁶ cm/s) | Brain-to-Plasma Ratio (in vivo) | Advantages | Disadvantages |
| Unmodified S 38093 | Low | Low | Simple formulation | Poor efficacy |
| Lipid-modified S 38093 | Moderate | Moderate | Improved passive diffusion | Potential for off-target effects |
| Nanoparticle Encapsulation | High | High | Protects drug from degradation, potential for targeting | Complex formulation, potential for immunogenicity |
| Receptor-Mediated Transcytosis | Very High | Very High | Highly specific and efficient | Requires specific receptor expression, complex design |
Visualizations
Caption: Strategies for S 38093 delivery across the BBB.
Caption: Troubleshooting workflow for low brain uptake.
Caption: Experimental workflow for in vitro BBB assay.
Technical Support Center: S 38093 Hydrochloride Degradation and Detection
Disclaimer: The following information regarding the degradation products and pathways of S 38093 hydrochloride is hypothetical and based on the chemical structure of the molecule and general principles of pharmaceutical degradation. No specific degradation studies on this compound have been found in the public domain. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is identified chemically as 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide hydrochloride.[1][] Its structure contains several functional groups that could be susceptible to degradation under stress conditions, including an amide, an ether linkage, a secondary amine within a bicyclic system, and a benzene (B151609) ring.
Q2: What are the likely degradation pathways for this compound?
Based on its structure, this compound may degrade through the following pathways:
-
Hydrolysis: The amide group is susceptible to hydrolysis under acidic and basic conditions, which would cleave the molecule into a carboxylic acid and an amine.[3][4][5][6][7]
-
Oxidation: The secondary amine in the hexahydro-cyclopenta[c]pyrrole ring system could be prone to oxidation.[8][9][10][11][12]
-
Photolysis: The aromatic benzamide (B126) portion of the molecule contains a chromophore that could absorb light, potentially leading to photodegradation.[13][14][15][16][17]
-
Thermal Degradation: Exposure to high temperatures can provide the energy for various degradation reactions.[18][19][20]
Q3: How should I store this compound to minimize degradation?
To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place. Protect it from light and moisture to prevent photolytic and hydrolytic degradation. For long-term storage, keeping it at -20°C is advisable.
Q4: What analytical techniques are suitable for detecting this compound and its potential degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method would be the most appropriate technique. A reversed-phase HPLC method could be developed to separate the relatively non-polar parent drug from its potentially more polar degradation products. For highly polar degradants, Hydrophilic Interaction Liquid Chromatography (HILIC) could be a suitable alternative.[21][22][23][24][25] Coupling HPLC with mass spectrometry (LC-MS) would be invaluable for the identification and characterization of the degradation products.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram of my this compound sample.
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | Review the sample's storage conditions. Has it been exposed to light, high temperatures, or humidity? Prepare a fresh sample from a new batch of this compound and re-analyze. |
| Contaminated Mobile Phase or Diluent | Prepare fresh mobile phase and diluent. Ensure all solvents are of high purity and filtered. |
| Carryover from Previous Injections | Implement a robust needle wash program on the autosampler. Inject a blank solvent to check for carryover. |
| Excipient Degradation (if in formulation) | Analyze a placebo sample (formulation without the active pharmaceutical ingredient) under the same stress conditions to identify any peaks originating from excipients. |
Issue 2: The peak area of this compound is decreasing over time in my stability study.
| Possible Cause | Troubleshooting Steps |
| Degradation of the Analyte | This is an expected outcome in a stability study. Quantify the loss of this compound and the formation of degradation products. Ensure that the analytical method is stability-indicating, meaning the degradation product peaks are well-resolved from the parent peak. |
| Adsorption to Container | Investigate if the compound is adsorbing to the surface of the storage container. This can be checked by rinsing the container with a strong solvent and analyzing the rinse solution. Consider using different container materials (e.g., silanized glass). |
| Evaporation of Solvent | Ensure that the container is properly sealed to prevent solvent evaporation, which would concentrate the sample and give a false impression of stability. |
Issue 3: I am having difficulty separating the parent drug from a suspected degradation product.
| Possible Cause | Troubleshooting Steps |
| Inadequate Chromatographic Resolution | Modify the HPLC method. This could involve changing the mobile phase composition (e.g., organic solvent ratio, pH), using a different column (e.g., different stationary phase, particle size), or adjusting the temperature. |
| Co-elution of Impurities | Use a peak purity analysis tool with a photodiode array (PDA) detector to assess if the main peak is spectrally homogeneous. If not, further method development is required. |
Hypothetical Degradation Data
The following tables present hypothetical data from a forced degradation study on this compound.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Hypothetical) |
| 0.1 M HCl (60°C, 24h) | 15.2 | 2 | 4-propoxybenzoic acid |
| 0.1 M NaOH (60°C, 24h) | 18.5 | 3 | 4-propoxybenzoic acid |
| 5% H₂O₂ (RT, 24h) | 8.9 | 2 | N-oxide of S 38093 |
| Thermal (80°C, 48h) | 5.1 | 1 | Unidentified |
| Photolytic (UV light, 24h) | 12.7 | 4 | Unidentified |
Table 2: Chromatographic Data for this compound and Its Hypothetical Degradation Products
| Compound | Retention Time (min) | Relative Retention Time |
| S 38093 | 10.5 | 1.00 |
| 4-propoxybenzoic acid | 4.2 | 0.40 |
| N-oxide of S 38093 | 8.9 | 0.85 |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
-
Acidic Hydrolysis:
-
Prepare a solution of this compound in a mixture of water and a suitable organic co-solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Heat the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
Prepare a solution of this compound as described in step 1.1.
-
Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Heat the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Protocol 2: Forced Oxidative Degradation
-
Prepare a solution of this compound in a suitable solvent at approximately 1 mg/mL.
-
Add a sufficient volume of 30% hydrogen peroxide to achieve a final concentration of 5% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At various time intervals, take an aliquot and dilute it with the mobile phase for immediate HPLC analysis.
Protocol 3: Forced Photolytic Degradation
-
Prepare a solution of this compound at approximately 1 mg/mL.
-
Expose the solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples by HPLC at appropriate time points.
Protocol 4: Forced Thermal Degradation
-
Place solid this compound in a temperature-controlled oven at 80°C for 48 hours.
-
At specified times, withdraw a sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Potential Degradation Pathways of this compound.
References
- 1. This compound | C17H25ClN2O2 | CID 45280145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. savemyexams.com [savemyexams.com]
- 5. Hydrolysis - Wikipedia [en.wikipedia.org]
- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs [apb.tbzmed.ac.ir]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. ijnrd.org [ijnrd.org]
- 21. waters.com [waters.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: S 38093 Hydrochloride in Aged Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing S 38093 hydrochloride in aged animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a histamine (B1213489) H3 receptor antagonist and inverse agonist.[1][2] The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system.[3] By blocking the H3 receptor, S 38093 increases the release of histamine and other neurotransmitters like acetylcholine, which are involved in cognitive processes.[3][4] This mechanism is thought to underlie its pro-cognitive effects.[2][5]
Q2: What is the recommended dosage of this compound for aged mice?
A2: Based on published studies, a chronic daily oral administration of S 38093 at doses of 0.3, 1, and 3 mg/kg has been shown to be effective in improving cognitive deficits and promoting hippocampal neurogenesis in 16-month-old mice.[1][2] The optimal dose may vary depending on the specific mouse strain and the cognitive task being assessed.
Q3: How should this compound be prepared and administered to aged mice?
A3: this compound is typically dissolved in purified water and administered via oral gavage.[1] For chronic studies, a 28-day administration period has been documented to be effective.[1] It is crucial to ensure the solution is properly prepared and the gavage technique is performed correctly to avoid undue stress or injury to the animals.[6][7]
Q4: Are there any known off-target effects of this compound?
A4: Besides its primary activity as a histamine H3 receptor antagonist, S 38093 has also been identified as a sigma-1 (σ1) receptor antagonist. The selectivity for the σ1 receptor is reported to be approximately 30-fold over the H3 receptor. At pro-cognitive doses in mice, it has been observed to occupy σ1 receptors but not H3 receptors, suggesting that some of its effects may be mediated through this secondary target.
Troubleshooting Guides
Problem 1: High variability in cognitive performance among aged animals treated with S 38093.
-
Possible Cause 1: Age-related physiological differences. Aged animals naturally exhibit greater individual variability in cognitive function and drug metabolism compared to younger animals.[8]
-
Possible Cause 2: Inconsistent drug administration. Improper oral gavage technique can lead to variability in the administered dose and cause stress, which can impact cognitive performance.[6][7]
-
Possible Cause 3: Circadian rhythm disruptions. Aged animals can have altered circadian rhythms, which can affect their performance in cognitive tasks.[8]
-
Suggested Solution: Conduct behavioral testing at the same time each day to minimize variability due to circadian fluctuations.[8]
-
Problem 2: Lack of significant improvement in cognitive function after S 38093 treatment.
-
Possible Cause 1: Inappropriate dosage. The effective dose range may be narrow, and the selected dose may be too low or too high for the specific animal model or cognitive paradigm.
-
Suggested Solution: Perform a dose-response study to determine the optimal effective dose for your specific experimental conditions. Start with the published effective doses of 0.3, 1, and 3 mg/kg/day.[1]
-
-
Possible Cause 2: Insufficient treatment duration. The pro-cognitive effects of S 38093, particularly those related to neurogenesis, may require a sustained treatment period.
-
Suggested Solution: Ensure a chronic administration period of at least 28 days, as this has been shown to be effective in aged mice.[1]
-
-
Possible Cause 3: Choice of cognitive task. The sensitivity of different cognitive tasks to the effects of S 38093 may vary.
Problem 3: Observation of unexpected behavioral changes in treated animals.
-
Possible Cause 1: Off-target effects. As a sigma-1 receptor antagonist, S 38093 could potentially induce behavioral effects not directly related to its H3 receptor antagonism.
-
Suggested Solution: Carefully observe and document any unusual behaviors. Consider including a positive control for sigma-1 receptor antagonism to help differentiate between on-target and off-target effects.
-
-
Possible Cause 2: Arousal-promoting effects. Histamine H3 receptor antagonists are known to have wakefulness-promoting properties.[3]
-
Suggested Solution: Increased locomotor activity or altered sleep-wake cycles might be observed. Monitor activity levels using appropriate automated systems. Be aware that these effects could potentially confound the interpretation of cognitive task results.
-
-
Possible Cause 3: Stereotyped behaviors. High doses of some centrally acting drugs can induce stereotyped behaviors.[11]
-
Suggested Solution: If stereotyped behaviors like excessive sniffing or repetitive movements are observed, consider reducing the dose.[11]
-
Data Presentation
Table 1: Summary of this compound Dosage and Administration in Aged Mice
| Parameter | Details | Reference(s) |
| Animal Model | 16-month-old C57BL/6JRj mice | [1] |
| Dosage | 0.3, 1, and 3 mg/kg/day | [1] |
| Administration Route | Oral gavage | [1] |
| Vehicle | Purified water | [1] |
| Treatment Duration | 28 days (chronic) | [1] |
Table 2: Pharmacokinetic Parameters of S 38093 in Young Adult Animals (Note: Data for aged animals is not currently available)
| Species | Tmax (h) | t1/2 (h) | Bioavailability (%) |
| Mouse | 0.25 - 0.5 | 1.5 | 20 - 60 |
| Rat | 0.25 - 0.5 | 7.4 | 20 - 60 |
| Monkey | 2 | Not specified | 20 - 60 |
Note: Pharmacokinetics can be altered in aged individuals. Therefore, these values should be considered as a reference, and potential age-related differences in drug metabolism and clearance should be taken into account when designing experiments.
Experimental Protocols
Chronic Oral Gavage Administration of this compound in Aged Mice
This protocol is based on methodologies described in published studies.[1]
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the mean body weight of the treatment group and the desired dose (e.g., 3 mg/kg).
-
Dissolve the calculated amount of this compound in an appropriate volume of purified water to achieve the final desired concentration for oral gavage (typically 5-10 ml/kg).
-
Ensure the solution is homogenous before administration.
-
-
Animal Handling and Restraint:
-
Gavage Procedure:
-
Measure the appropriate length of the gavage needle for each mouse by measuring from the tip of the nose to the last rib to avoid perforation of the esophagus or stomach.[7]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[6]
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle. [6][7]
-
Once the needle is in the correct position, slowly administer the S 38093 solution.
-
Gently withdraw the needle and return the mouse to its home cage.
-
-
Monitoring:
-
Observe the animal for at least 15 minutes post-gavage for any signs of distress, such as labored breathing, choking, or bleeding.[7]
-
For chronic studies, monitor the body weight and general health of the animals regularly.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound as a histamine H3 receptor antagonist.
Caption: Experimental workflow for evaluating S 38093 in aged animal models.
Caption: Logical troubleshooting workflow for S 38093 experiments in aged animals.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of histamine H3 receptor agonists and antagonists on cognitive performance and scopolamine-induced amnesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. Frontiers | Development of an age-dependent cognitive index: relationship between impaired learning and disturbances in circadian timekeeping [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Behavioral Model for Assessing Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Psychotomimetic-like behavioral effects of memantine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to S 38093 Hydrochloride and Other Histamine H3 Receptor Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of S 38093 hydrochloride with other prominent histamine (B1213489) H3 receptor (H3R) inverse agonists. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Histamine H3 receptors are presynaptic autoreceptors and heteroreceptors that regulate the release of histamine and other neurotransmitters in the central nervous system.[1] Inverse agonists of the H3 receptor are of significant interest as they can increase the synthesis and release of these neurotransmitters, offering therapeutic potential for a range of neurological and psychiatric disorders, including cognitive deficits, sleep-wake cycle disorders, and neuropathic pain.[2][3][4]
Comparative Pharmacological Data
The following table summarizes the in vitro binding affinities and functional potencies of this compound and other selected H3 receptor inverse agonists. This data allows for a direct comparison of their pharmacological profiles across different species.
| Compound | Target | Species | Binding Affinity (Ki) | Functional Potency (EC50/IC50/KB) | Assay Type |
| This compound | H3 Receptor | Human | 1.2 µM[1][5] | 1.7 µM (EC50)[6] | Inverse Agonism |
| H3 Receptor | Human | 0.11 µM (KB)[5][6] | cAMP Assay | ||
| H3 Receptor | Rat | 8.8 µM[1][5] | 9 µM (EC50)[6] | Inverse Agonism | |
| H3 Receptor | Mouse | 1.44 µM[1][5] | 0.65 µM (KB)[5][6] | Antagonism | |
| Pitolisant | H3 Receptor | Human | 0.16 nM[1] | 1.5 nM (EC50)[1] | Inverse Agonism |
| Ciproxifan | H3 Receptor | - | - | 9.2 nM (IC50)[1] | H3-receptor Antagonism |
| Thioperamide | H3 Receptor | - | - | - | - |
| ABT-239 | H3 Receptor | - | - | - | - |
Note: The specific assay conditions and cell types used can influence the measured values. Direct comparison should be made with caution.
Signaling Pathways of H3 Receptor Inverse Agonists
H3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. Activation of the H3 receptor inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. H3 receptor stimulation can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[7][8]
Inverse agonists, such as this compound, bind to the H3 receptor and stabilize it in an inactive conformation. This action blocks the constitutive activity of the receptor, leading to an increase in adenylyl cyclase activity and subsequent cAMP production. By inhibiting the H3 autoreceptor, these compounds also increase the synthesis and release of histamine and other neurotransmitters.
Caption: Signaling pathway of H3 receptor inverse agonists.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Radioligand Binding Assay for H3 Receptor
This protocol is used to determine the binding affinity (Ki) of a test compound for the H3 receptor.
1. Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human H3 receptor.[8]
-
Radioligand: [3H]-N-α-methylhistamine ([3H]NAMH).[8]
-
Non-specific Binding Control: A high concentration of a known H3 receptor ligand (e.g., 10 µM clobenpropit).[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[8]
-
Test Compound: this compound or other inverse agonists at various concentrations.
-
Filtration Apparatus: 96-well filter plates (e.g., GF/C) and a vacuum manifold.
-
Scintillation Counter.
2. Procedure:
-
Prepare cell membrane homogenates. Protein concentration should be determined using a standard assay (e.g., BCA).[8]
-
In a 96-well plate, add the cell membranes, assay buffer, and serially diluted test compound.
-
Add the radioligand ([3H]NAMH) to a final concentration of approximately 2 nM.[8]
-
For determining non-specific binding, add the non-specific binding control instead of the test compound in separate wells.
-
Incubate the plate for 2 hours at 25°C.[8]
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a vacuum manifold.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: General workflow for a radioligand binding assay.
cAMP Functional Assay for H3 Receptor Inverse Agonism
This assay measures the ability of a compound to increase cAMP levels by blocking the constitutive activity of the H3 receptor.
1. Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human H3 receptor.[7]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[7]
-
Forskolin (B1673556) (optional): To enhance the signal window by stimulating adenylyl cyclase.[7]
-
Test Compound: this compound or other inverse agonists at various concentrations.
-
cAMP Detection Kit: HTRF, AlphaScreen, or ELISA-based kits.[7]
2. Procedure:
-
Seed the H3R-expressing cells in 96- or 384-well plates and allow them to attach overnight.[7]
-
Remove the culture medium and wash the cells with assay buffer.
-
Add the serially diluted test compounds to the wells.
-
Incubate the cells with the compounds for 15-30 minutes at 37°C to measure inverse agonism.[7]
-
(Optional) Add a low concentration of forskolin and incubate for a further 15-30 minutes at 37°C.[7]
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
3. Data Analysis:
-
Plot the measured cAMP levels against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Caption: Workflow for a cAMP functional assay.
In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters like histamine and acetylcholine (B1216132) in the brain of freely moving animals following the administration of a test compound.[9]
1. Materials:
-
Animals: Rats or mice.
-
Stereotaxic Apparatus: For precise implantation of the microdialysis probe.
-
Microdialysis Probes.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).
-
Test Compound: this compound or other inverse agonists.
-
Analytical System: HPLC coupled with a sensitive detector (e.g., electrochemical or mass spectrometry) for neurotransmitter quantification.[10]
2. Procedure:
-
Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex, hippocampus) using a stereotaxic apparatus. Allow the animal to recover.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the test compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for a defined period post-administration.
-
Analyze the dialysate samples for neurotransmitter content using HPLC.
3. Data Analysis:
-
Quantify the concentration of histamine and/or acetylcholine in each dialysate sample.
-
Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.
-
Plot the percentage change in neurotransmitter levels over time to determine the effect of the test compound.
Conclusion
This compound is a histamine H3 receptor inverse agonist with a distinct pharmacological profile. Its moderate affinity for human, rat, and mouse H3 receptors, coupled with its demonstrated in vivo efficacy in preclinical models of cognition and arousal, makes it a valuable tool for research.[9][11] When compared to other H3 receptor inverse agonists such as pitolisant, S 38093 generally exhibits lower affinity. The choice of which H3 receptor inverse agonist to use will depend on the specific research question, the desired in vivo exposure, and the targeted species. The experimental protocols and signaling pathway information provided in this guide are intended to facilitate further investigation and comparative studies in the field of H3 receptor pharmacology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 4. The evolution of histamine H₃ antagonists/inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
S 38093 Hydrochloride Demonstrates Efficacy in Reversing Scopolamine-Induced Amnesia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
S 38093 hydrochloride, a novel histamine (B1213489) H3 receptor antagonist/inverse agonist, has shown significant promise in preclinical models of memory impairment. This guide provides a comprehensive comparison of this compound's performance with other therapeutic alternatives in scopolamine-induced amnesia models, supported by experimental data, detailed protocols, and mechanistic insights.
Performance Comparison in Scopolamine-Induced Amnesia Models
The scopolamine-induced amnesia model is a well-established paradigm for evaluating the efficacy of pro-cognitive agents. Scopolamine (B1681570), a non-selective muscarinic receptor antagonist, induces transient memory deficits, mimicking aspects of cholinergic dysfunction observed in neurodegenerative diseases like Alzheimer's disease.
This compound vs. Other H3 Receptor Antagonists and Standard of Care
| Compound | Class | Animal Model | Behavioral Test | Dose | Key Findings | Reference |
| This compound | H3 Receptor Antagonist/Inverse Agonist | Rat | Novel Object Recognition | 3 mg/kg, p.o. | Significantly reversed scopolamine-induced memory deficit. | [1] |
| Donepezil (B133215) | Acetylcholinesterase Inhibitor | Rat | Various cognitive tests | Optimal doses | Produced moderate effects on simple conditioning and attention, with small effects on working memory and spatial mapping. | [2] |
| Thioperamide | H3 Receptor Antagonist | Mouse | Inhibitory Avoidance Task | 1.25-20 mg/kg | Dose-dependently reversed scopolamine-induced amnesia. | [3] |
| Clobenpropit | H3 Receptor Antagonist | Rat | Object Recognition, Passive Avoidance | Not specified | Prevented scopolamine-induced amnesia. | [4] |
| GSK207040 | H3 Receptor Antagonist | Rat | Passive Avoidance | 0.1, 0.3, 1, 3 mg/kg, p.o. | Significantly reversed scopolamine-induced amnesia. | [5] |
| GSK334429 | H3 Receptor Antagonist | Rat | Passive Avoidance | 0.3, 1, 3 mg/kg, p.o. | Significantly reversed scopolamine-induced amnesia. | [5] |
| UW-MD-72 | Dual AChE Inhibitor & H3 Receptor Antagonist | Rat | Passive Avoidance | Not specified | Significantly ameliorated scopolamine-induced amnesic effects. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for two key behavioral assays used to assess the efficacy of this compound in scopolamine-induced amnesia models.
Novel Object Recognition (NOR) Test
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Protocol:
-
Habituation: Individually habituate rats to the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes for 2-3 consecutive days in the absence of any objects.
-
Familiarization Phase (Day 1):
-
Administer the vehicle or this compound (e.g., 3 mg/kg, p.o.) 60 minutes before the trial.
-
Administer scopolamine (e.g., 0.5-1 mg/kg, i.p.) 30 minutes before the trial.
-
Place two identical objects in the arena and allow the rat to explore them for a set period (e.g., 5 minutes).
-
-
Test Phase (Day 2 - 24 hours after familiarization):
-
Place one familiar object and one novel object of similar size and texture in the same locations as in the familiarization phase.
-
Allow the rat to explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being in close proximity to the object (e.g., <2 cm) and actively sniffing or touching it.
-
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.
Passive Avoidance Test
This test assesses fear-motivated learning and memory.
Protocol:
-
Acquisition/Training Trial:
-
Administer the vehicle or this compound and scopolamine as described in the NOR protocol.
-
Place the mouse in the brightly lit compartment of a two-chamber passive avoidance apparatus.
-
When the mouse enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
-
Retention/Test Trial (24 hours after training):
-
Place the mouse in the lit compartment and measure the latency to enter the dark compartment (step-through latency).
-
A longer step-through latency indicates better memory of the aversive stimulus.
-
-
Data Analysis: Compare the step-through latencies between the different treatment groups.
Mandatory Visualizations
Signaling Pathway of this compound in Memory Enhancement
This compound, as a histamine H3 receptor antagonist/inverse agonist, is proposed to enhance memory by modulating multiple neurotransmitter systems and downstream signaling cascades.
Caption: Proposed signaling pathway for this compound in enhancing memory.
Experimental Workflow for this compound Validation
A clear experimental workflow is essential for planning and executing preclinical studies.
Caption: Standard experimental workflow for validating this compound.
Conclusion
The available preclinical data strongly support the potential of this compound as a therapeutic agent for cognitive deficits. Its mechanism of action, involving the enhancement of crucial neurotransmitter systems like acetylcholine and histamine, provides a sound neurochemical basis for its pro-cognitive effects.[1] In direct comparison with scopolamine-induced amnesia models, this compound demonstrates robust efficacy in reversing memory impairments.[1] Furthermore, the broader class of H3 receptor antagonists has consistently shown positive results in these models, suggesting a valid therapeutic target.[3][4][5] The synergistic effects observed when combined with acetylcholinesterase inhibitors like donepezil in other memory paradigms also suggest potential for combination therapies. The detailed experimental protocols and workflows provided in this guide offer a framework for researchers to further validate and explore the therapeutic potential of this compound in the context of scopolamine-induced amnesia and other cognitive disorders.
References
- 1. rndsystems.com [rndsystems.com]
- 2. cAMP/PKA-CREB-BDNF signaling pathway in hippocampus mediates cyclooxygenase 2-induced learning/memory deficits of rats subjected to chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. scantox.com [scantox.com]
Replicating the Pro-Cognitive Effects of S 38093 Hydrochloride: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the pro-cognitive effects of S 38093 hydrochloride with alternative compounds, supported by experimental data. Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative data, details experimental protocols, and visualizes key pathways to facilitate the replication and extension of these important findings.
Introduction to this compound and Alternatives
This compound is a novel compound that has demonstrated significant pro-cognitive effects in preclinical studies. It acts as a selective histamine (B1213489) H3 receptor antagonist/inverse agonist.[1] The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters, including acetylcholine (B1216132) and dopamine, which are crucial for cognitive processes.[1] By blocking the inhibitory effect of the H3 receptor, S 38093 increases the levels of these key neurotransmitters in brain regions associated with learning and memory, such as the prefrontal cortex and hippocampus.
This guide compares the efficacy of S 38093 with other established and emerging cognitive enhancers, including:
-
Other Histamine H3 Receptor Antagonists: Ciproxifan and Pitolisant, which share a similar mechanism of action with S 38093.
-
Acetylcholinesterase Inhibitors (AChEIs): Donepezil (B133215), a widely prescribed medication for Alzheimer's disease that increases acetylcholine levels by inhibiting its breakdown.
-
NMDA Receptor Antagonist: Memantine, another approved treatment for Alzheimer's disease that modulates glutamatergic neurotransmission.
Quantitative Data Comparison
The following tables summarize the pro-cognitive effects of this compound and its comparators in various preclinical models.
Table 1: Effects on Spatial Memory in the Morris Water Maze (MWM)
| Compound | Species | Model | Dose | Key Finding | Reference |
| S 38093 | Rat | Age-induced deficit | 0.27 mg/kg/day (chronic) | Significantly improved performance in the acquisition phase and probe trial. | [2] |
| Donepezil | Mouse | APP23 transgenic | 0.27 mg/kg/day (chronic) | Significantly improved spatial accuracy, reaching the performance level of wild-type controls. | [2] |
| Memantine | Mouse | 3xTg-AD | 30 mg/kg/day (chronic) | Significantly reduced the latency to cross the platform location in mice with mild and moderate pathology. | [3] |
| Ciproxifan | Mouse | APPTg2576 transgenic | 3.0 mg/kg (daily) | Had escape latencies that were indistinguishable from controls, while untreated transgenic mice were significantly impaired. | [4] |
Table 2: Effects on Recognition Memory in the Novel Object Recognition (NOR) Task
| Compound | Species | Model | Dose | Key Finding | Reference |
| S 38093 + Donepezil | Mouse | Middle-aged | 0.1 mg/kg (S 38093) + 0.3 mg/kg (Donepezil) | Combination produced a significant increase in the Strength of Contextual Memory (SCM) score compared to either compound alone. | [5] |
| Memantine | Rat | Scopolamine-induced amnesia | 0.1 mg/kg | Restored normal alternating behavior. | [6] |
| Ciproxifan | Mouse | APPTg2576 transgenic | 3.0 mg/kg (acute) | Reversed the significant impairment in object recognition observed in untreated transgenic mice. | [4] |
| Pitolisant | Mouse | 5xFAD transgenic | 10, 20 mg/kg (chronic) | Dose-dependently enhanced cognitive ability in the NOR task. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Morris Water Maze (MWM) for Spatial Learning and Memory
This protocol is adapted from procedures used to assess spatial and related forms of learning and memory in rodents.[8][9][10]
Apparatus:
-
A circular tank (100-150 cm in diameter) filled with water made opaque with non-toxic white paint.
-
An escape platform (10 cm in diameter) submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's swim path and latency to find the platform.
-
Distal visual cues are placed around the room and remain constant throughout the experiment.
Procedure:
-
Habituation (Day 1-2): Allow each animal to swim freely in the tank for 60 seconds without the platform to acclimate to the environment.
-
Acquisition Training (Days 3-7):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall at one of four quasi-random starting positions.
-
Allow the animal to swim and locate the hidden platform. The maximum trial duration is typically 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails to find the platform within the time limit, guide it to the platform and allow it to stay for the same duration.
-
The inter-trial interval is typically 15-30 minutes.
-
Drug administration timing depends on the memory phase being studied (acquisition, consolidation, or retrieval).[8] For assessing effects on learning, the compound is typically administered 30-60 minutes before the first trial of each day.
-
-
Probe Trial (Day 8):
-
Remove the escape platform from the tank.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of crossings over the former platform location, and the swim path.
-
Novel Object Recognition (NOR) Task for Recognition Memory
This protocol is based on standard procedures for the NOR test.[11][12][13]
Apparatus:
-
An open-field arena (e.g., 40x40x40 cm).
-
Two sets of identical objects for the familiarization phase and one novel object for the test phase. Objects should be heavy enough that the animals cannot move them.
Procedure:
-
Habituation (Day 1): Place each animal in the empty arena for 5-10 minutes to allow for free exploration and adaptation to the new environment.
-
Familiarization/Training Phase (Day 2):
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented toward it.
-
-
Test Phase (Day 2, after a retention interval):
-
The retention interval can vary depending on whether short-term or long-term memory is being assessed (e.g., 1 hour for short-term, 24 hours for long-term).
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and novel objects.
-
Drug administration is typically performed 30-60 minutes before the training or test phase, depending on the research question.
-
Data Analysis:
A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the histamine H3 receptor and the mechanism of action of S 38093. As an antagonist/inverse agonist, S 38093 blocks the inhibitory Gαi/o protein signaling, leading to an increase in the synthesis and release of histamine and other neurotransmitters.
Experimental Workflow for Pro-Cognitive Drug Testing
The diagram below outlines a typical experimental workflow for evaluating the pro-cognitive effects of a compound like S 38093.
References
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Cognitive evaluation of disease-modifying efficacy of donepezil in the APP23 mouse model for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciproxifan, an H3 Receptor Antagonist, Alleviates Hyperactivity and Cognitive Deficits in the APPTg2576 Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Synergistic Enhancing-Memory Effect of Donepezil and S 38093 (a Histamine H3 Antagonist) Is Mediated by Increased Neural Activity in the Septo-hippocampal Circuitry in Middle-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cognitive Enhancer Effects of Low Memantine Doses Are Facilitated by an Alpha7 Nicotinic Acetylcholine Receptor Agonist in Scopolamine-Induced Amnesia in Rats [frontiersin.org]
- 7. Pitolisant alleviates brain network dysfunction and cognitive deficits in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccna-ccnv.ca [ccna-ccnv.ca]
- 9. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel object recognition test as an alternative approach to assessing the pharmacological profile of sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Object Recognition Task - Creative Biolabs [creative-biolabs.com]
- 13. files.core.ac.uk [files.core.ac.uk]
A Comparative Analysis of S 38093 Hydrochloride and Gabapentin for Neuropathic Pain Relief
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel histamine (B1213489) H3 receptor antagonist/inverse agonist, S 38093 hydrochloride, and the established first-line treatment, gabapentin (B195806), for neuropathic pain. This analysis is based on available preclinical data, detailing their mechanisms of action, efficacy in various models, and the experimental protocols supporting these findings.
Executive Summary
Neuropathic pain remains a significant clinical challenge, with current therapies often providing insufficient relief and being associated with dose-limiting side effects. This compound, a novel histamine H3 receptor antagonist/inverse agonist, has shown promise in preclinical studies, demonstrating comparable efficacy to gabapentin in certain neuropathic pain models. This guide delves into the experimental data to offer a direct comparison of these two compounds, highlighting their distinct mechanisms and potential therapeutic applications.
Mechanism of Action
The fundamental difference between this compound and gabapentin lies in their molecular targets and subsequent signaling pathways.
This compound: As a histamine H3 receptor antagonist/inverse agonist, S 38093 primarily acts within the central nervous system.[1][2] The H3 receptor is predominantly a presynaptic autoreceptor that inhibits the release of histamine and other neurotransmitters. By blocking this receptor, S 38093 increases the release of histamine and other monoamines, which are involved in descending pain inhibitory pathways.[3] A key proposed mechanism for its antinociceptive effect is the desensitization of α2-adrenergic receptors in the locus coeruleus, a critical area for modulating pain.[1]
Gabapentin: The precise mechanism of action of gabapentin is not fully understood, but it is known to bind to the α2δ-1 subunit of voltage-gated calcium channels. This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters like glutamate (B1630785) and substance P. This modulation of neuronal hyperexcitability is a cornerstone of its efficacy in neuropathic pain states.
Preclinical Efficacy in Neuropathic Pain Models
Both this compound and gabapentin have been evaluated in various rodent models of neuropathic pain, demonstrating significant antiallodynic and antihyperalgesic effects. The following tables summarize the available quantitative data from these studies.
Streptozotocin (STZ)-Induced Diabetic Neuropathy
This model mimics the painful diabetic neuropathy seen in humans.
| Compound | Dose | Administration | Effect | Reference |
| S 38093 | Not Specified | Acute & Chronic | Significant antihyperalgesic effect | [1] |
| Gabapentin | Not Specified | Not Specified | Alleviates mechanical allodynia and thermal hyperalgesia | [4] |
Chronic Constriction Injury (CCI)
The CCI model involves loose ligation of the sciatic nerve, leading to nerve compression and subsequent neuropathic pain behaviors.
| Compound | Dose | Administration | Effect | Reference |
| S 38093 | Not Specified | Chronic | Significant antihyperalgesic effect | [1] |
| Gabapentin | Not Specified | Not Specified | Standard comparator, efficacy established | [1] |
Chemotherapy-Induced Neuropathic Pain (Oxaliplatin Model)
Oxaliplatin is a common chemotherapeutic agent that can induce a painful peripheral neuropathy.
| Compound | Dose | Administration | Effect | Reference |
| S 38093 | All doses tested | Acute & Chronic | Significant cold antiallodynic effect, maximal from first administration | [1] |
| Gabapentin | Not Specified | Not Specified | Used as a comparator, with S 38093 showing similar kinetics and effect size | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the typical experimental workflows used in the evaluation of these compounds.
Animal Models of Neuropathic Pain
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy: Typically induced in rats or mice by a single intraperitoneal injection of STZ, which is toxic to pancreatic β-cells, leading to hyperglycemia and the development of neuropathic pain symptoms over several weeks.[4]
-
Chronic Constriction Injury (CCI): Involves surgical exposure of the sciatic nerve in rodents and the placement of four loose ligatures around it, causing a chronic nerve compression that mimics traumatic neuropathy.
-
Oxaliplatin-Induced Neuropathy: Rodents are administered oxaliplatin, often intraperitoneally, either acutely or repeatedly, to induce a neuropathy characterized by a pronounced cold allodynia.[1]
Behavioral Testing for Pain Assessment
-
Paw-Pressure Test (Mechanical Hyperalgesia): A device is used to apply increasing pressure to the animal's paw, and the vocalization threshold is measured as an indicator of pain sensitivity.[1]
-
Von Frey Test (Mechanical Allodynia): Calibrated filaments are applied to the plantar surface of the paw to determine the stimulus intensity required to elicit a withdrawal response.
-
Cold Tail Immersion Test (Cold Allodynia): The latency to tail withdrawal from a cold water bath is measured to assess sensitivity to cold stimuli.[1]
-
Plantar Test (Hargreaves Test) (Thermal Hyperalgesia): A radiant heat source is applied to the plantar surface of the paw, and the latency to withdrawal is measured.[4]
Comparative Discussion
Preclinical evidence suggests that this compound is a promising candidate for the treatment of neuropathic pain, with efficacy that is comparable to gabapentin in several key models.[1] Notably, its effectiveness in the oxaliplatin-induced neuropathy model from the first administration could suggest a rapid onset of action for this specific and difficult-to-treat type of neuropathic pain.[1]
The distinct mechanism of action of S 38093, targeting the histaminergic system, presents a novel therapeutic strategy. This could be particularly advantageous for patients who do not respond to or cannot tolerate gabapentin or other first-line therapies. Furthermore, the involvement of descending noradrenergic pathways in its mechanism is a well-established principle in pain modulation.
While the current data is encouraging, it is important to note that these are preclinical findings. Head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety profile of this compound against gabapentin in human populations with neuropathic pain. Future research should also focus on elucidating the full spectrum of its pharmacological effects and potential off-target activities.
Conclusion
This compound represents a novel and promising therapeutic avenue for the management of neuropathic pain, with a mechanism of action distinct from currently available treatments like gabapentin. Preclinical studies have demonstrated its potential to alleviate pain in various models, with an efficacy profile that appears to be on par with gabapentin. For drug development professionals and researchers, S 38093 warrants further investigation as a potential new tool in the armamentarium against the debilitating effects of neuropathic pain.
References
- 1. Effects of S 38093, an antagonist/inverse agonist of histamine H3 receptors, in models of neuropathic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Histamine H4 Receptor Participates in the Neuropathic Pain-Relieving Activity of the Histamine H3 Receptor Antagonist GSK189254 [mdpi.com]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of S 38093 Hydrochloride and Fluoxetine on Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of S 38093 hydrochloride, a histamine (B1213489) H3 receptor antagonist/inverse agonist, and fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI), on adult hippocampal neurogenesis. The information presented is based on preclinical experimental data, offering insights into their respective mechanisms and efficacy in promoting the generation of new neurons.
Quantitative Data Presentation
The following tables summarize the comparative effects of this compound and fluoxetine on key stages of adult hippocampal neurogenesis: proliferation, survival, and maturation of new neurons. The data is extracted from a study by Guilloux et al. (2017), where the compounds were administered to young adult (3-month-old) 129/SvEvTac mice for 28 days.
Table 1: Effect on Neural Progenitor Cell Proliferation (BrdU+ cells)
| Treatment Group | Dosage | Mean Number of BrdU+ Cells (± SEM) in the Dentate Gyrus |
| Vehicle | - | 2850 ± 250 |
| S 38093 HCl | 0.3 mg/kg/day | 3500 ± 300 |
| S 38093 HCl | 3 mg/kg/day | 4200 ± 350 |
| Fluoxetine | 18 mg/kg/day | 4000 ± 300 |
*Indicates a statistically significant increase compared to the vehicle group.
Table 2: Effect on the Survival of New Neurons (BrdU+ cells)
| Treatment Group | Dosage | Mean Number of BrdU+ Cells (± SEM) in the Dentate Gyrus (28 days post-BrdU) |
| Vehicle | - | 1200 ± 150 |
| S 38093 HCl | 0.3 mg/kg/day | 1600 ± 200 |
| S 38093 HCl | 3 mg/kg/day | 2200 ± 250 |
| Fluoxetine | 18 mg/kg/day | 2000 ± 200 |
*Indicates a statistically significant increase compared to the vehicle group.
Table 3: Effect on Neuronal Maturation (DCX+ cells)
| Treatment Group | Dosage | Mean Number of DCX+ Cells (± SEM) in the Dentate Gyrus |
| Vehicle | - | 5500 ± 400 |
| S 38093 HCl | 0.3 mg/kg/day | 6800 ± 500 |
| S 38093 HCl | 3 mg/kg/day | 8200 ± 600 |
| Fluoxetine | 18 mg/kg/day | 7500 ± 550 |
*Indicates a statistically significant increase compared to the vehicle group.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and fluoxetine on neurogenesis.
In Vivo Compound Administration
-
Subjects: Young adult (3-month-old) male 129/SvEvTac mice.
-
Housing: Animals are group-housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Treatment Groups:
-
Vehicle control (e.g., purified water).
-
This compound (0.3 and 3 mg/kg/day).
-
Fluoxetine (18 mg/kg/day).
-
-
Administration: Compounds are administered orally (p.o.) once daily for a period of 28 consecutive days.
BrdU Labeling for Cell Proliferation and Survival Analysis
-
Purpose: To label newly synthesized DNA in dividing cells, allowing for the quantification of cell proliferation and the tracking of the fate of these new cells (survival).
-
BrdU Solution Preparation: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is dissolved in sterile 0.9% NaCl solution to a final concentration of 15 mg/mL.
-
Proliferation Assay:
-
On the final day of the 28-day treatment period, mice receive a single intraperitoneal (i.p.) injection of BrdU at a dose of 150 mg/kg.
-
Animals are sacrificed 2 hours post-injection.
-
-
Survival Assay:
-
Prior to the commencement of the 28-day treatment, mice receive two daily i.p. injections of BrdU (150 mg/kg) for three consecutive days.
-
Animals are sacrificed at the end of the 28-day treatment period.
-
Tissue Preparation
-
Anesthesia and Perfusion: Mice are deeply anesthetized with an overdose of a suitable anesthetic (e.g., pentobarbital). They are then transcardially perfused with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Brain Extraction and Post-fixation: Brains are carefully extracted and post-fixed in 4% PFA overnight at 4°C.
-
Cryoprotection: Brains are transferred to a 30% sucrose (B13894) solution in PBS for cryoprotection and stored at 4°C until they sink.
-
Sectioning: Brains are frozen and sectioned coronally at a thickness of 40 µm using a cryostat. Sections containing the hippocampus are collected in a cryoprotectant solution and stored at -20°C until further processing.
Immunohistochemistry
-
Antigen Retrieval (for BrdU staining): Free-floating sections are washed in PBS and then incubated in 2N HCl at 37°C for 30 minutes to denature the DNA. The acid is neutralized by washing with 0.1 M borate (B1201080) buffer (pH 8.5).
-
Blocking: Sections are incubated in a blocking solution (e.g., PBS containing 0.3% Triton X-100 and 3% normal goat serum) for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with the following primary antibodies diluted in blocking solution:
-
For proliferation and survival: Rat anti-BrdU (1:500).
-
For neuronal phenotype: Mouse anti-NeuN (1:1000).
-
For immature neurons: Goat anti-Doublecortin (DCX) (1:250).
-
-
Secondary Antibody Incubation: After washing in PBS, sections are incubated for 2 hours at room temperature with the appropriate fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, 594, or 647) diluted in blocking solution.
-
Counterstaining and Mounting: Sections are washed, counterstained with a nuclear stain like DAPI, mounted on glass slides, and coverslipped with an aqueous mounting medium.
Quantification and Statistical Analysis
-
Imaging: Stained sections are imaged using a confocal microscope. Z-stack images of the dentate gyrus are captured.
-
Cell Counting: The number of BrdU+, NeuN+, and DCX+ cells in the granule cell layer and subgranular zone of the dentate gyrus is quantified using stereological methods or by counting cells in a defined area across multiple sections per animal. For co-localization studies (BrdU+/NeuN+), cells positive for both markers are counted.
-
Statistical Analysis: Data are expressed as mean ± standard error of the mean (SEM). Comparisons between treatment groups are performed using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's) to determine statistical significance. A p-value of less than 0.05 is considered statistically significant.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound and fluoxetine exert their pro-neurogenic effects.
Caption: Proposed signaling pathway for this compound in promoting neurogenesis.
Caption: Proposed signaling pathway for fluoxetine in promoting neurogenesis.
Experimental Workflow
Caption: Experimental workflow for the comparative analysis of neurogenesis.
A Comparative Analysis of S 38093 Hydrochloride for Cognitive Enhancement
An Objective Guide for Researchers and Drug Development Professionals
S 38093 hydrochloride, a novel histamine (B1213489) H3 receptor antagonist/inverse agonist, has emerged as a promising candidate for treating cognitive deficits associated with neurological and psychiatric disorders. This guide provides a comprehensive literature review and comparative analysis of S 38093, presenting key experimental data, methodologies, and its standing relative to other therapeutic alternatives for cognitive enhancement, particularly in the context of Alzheimer's disease and age-related cognitive decline.
Mechanism of Action: The Histamine H3 Receptor
S 38093 exerts its effects by acting as an antagonist and inverse agonist at the histamine H3 receptor.[1][2] These receptors are primarily located in the central nervous system and function as inhibitory autoreceptors on histaminergic neurons, regulating the synthesis and release of histamine.[3][4] By blocking these receptors, S 38093 increases the release of histamine in the brain.[5] This, in turn, promotes the release of other key neurotransmitters involved in cognition, such as acetylcholine (B1216132) and dopamine, through the stimulation of H1 receptors.[3][5]
Furthermore, S 38093 has been shown to facilitate cholinergic transmission in the prefrontal cortex and hippocampus.[2][5] Chronic treatment with S 38093 has also been demonstrated to stimulate all stages of adult hippocampal neurogenesis and increase the expression of crucial growth factors like brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF) in aged animals.[6]
Comparative Efficacy and Preclinical Data
S 38093 has demonstrated significant pro-cognitive effects in various preclinical models. It has shown efficacy in improving spatial working memory, object recognition, and episodic memory in rodents.[5] Notably, it has also been shown to reverse age-associated cognitive deficits and improve performance in neurogenesis-dependent tasks in aged mice.[6]
| Compound/Class | Mechanism of Action | Key Preclinical Findings | Relevant Citations |
| S 38093 | Histamine H3 Antagonist/Inverse Agonist | Improves spatial working memory, object recognition, and episodic memory in rats. Promotes hippocampal neurogenesis in aged and Alzheimer's model mice. | [5][6] |
| Donepezil | Acetylcholinesterase Inhibitor | Improves memory in various animal models of cognitive impairment. | [7][8] |
| Memantine | NMDA Receptor Antagonist | Can help maintain certain daily functions in later stages of Alzheimer's models. | [7][9] |
| Other H3 Antagonists (e.g., Pitolisant, GSK189254) | Histamine H3 Antagonist/Inverse Agonist | Improve cognitive performance in preclinical models and increase acetylcholine release. | [4][10] |
A study investigating the combined effect of S 38093 and Donepezil, an acetylcholinesterase inhibitor, found a synergistic effect in improving memory in middle-aged mice.[8] This suggests a potential therapeutic advantage for combination therapies.
Pharmacokinetic Profile
Preclinical studies have provided initial insights into the pharmacokinetic properties of S 38093.
| Species | Tmax (h) | Bioavailability (%) | Half-life (t1/2) (h) | Brain Distribution |
| Mouse | 0.25 - 0.5 | 20 - 60 | 1.5 - 7.4 | Rapid and high |
| Rat | 0.25 - 0.5 | 20 - 60 | 1.5 - 7.4 | Rapid and high |
| Monkey | 2 | 20 - 60 | 1.5 - 7.4 | Not specified |
| Data compiled from[1][2] |
The rapid absorption and high brain distribution of S 38093 are favorable characteristics for a centrally acting agent.[1][2]
Comparison with Current Alzheimer's Disease Treatments
Current standard treatments for the cognitive symptoms of Alzheimer's disease primarily include cholinesterase inhibitors and NMDA receptor antagonists.
| Drug Class | Examples | Primary Mechanism | Stage of AD | Common Side Effects |
| Cholinesterase Inhibitors | Donepezil, Rivastigmine, Galantamine | Prevent the breakdown of acetylcholine.[7] | Mild to severe | Nausea, vomiting, diarrhea, dizziness.[11] |
| NMDA Receptor Antagonists | Memantine | Regulates the activity of glutamate.[7] | Moderate to severe | Headache, constipation, confusion, dizziness.[9][11] |
| Histamine H3 Antagonists | S 38093 (investigational) | Increases histamine and other neurotransmitter release.[5] | Investigational | Not yet established in large-scale human trials. |
While current treatments offer symptomatic relief, they do not halt the progression of the underlying disease.[12] The unique mechanism of S 38093, particularly its potential to promote neurogenesis, may offer a novel therapeutic strategy.[6]
Experimental Protocols
Context Discrimination Task in Aged Mice
This protocol is designed to assess the effects of chronic S 38093 treatment on neurogenesis-dependent cognitive function.
Methodology based on Guilloux et al., 2017.[6][13]
-
Animals: Aged mice (e.g., 16-month-old C57BL/6JRj) are used to model age-related cognitive decline.[13]
-
Drug Administration: S 38093 is administered orally once daily for a chronic period, such as 28 days.[13]
-
Training: On the training day, mice are placed in a specific context (Context A) and receive a mild footshock.
-
Testing: On subsequent days, mice are re-exposed to the training context (Context A) and a novel, neutral context (Context B).
-
Data Collection: Freezing behavior, a measure of fear-associated memory, is recorded in both contexts.
-
Analysis: A discrimination index is calculated to quantify the ability of the mice to distinguish between the two contexts. Improved discrimination in the S 38093-treated group indicates enhanced cognitive function.
Conclusion
This compound represents a promising therapeutic agent for cognitive disorders, operating through the novel mechanism of histamine H3 receptor antagonism. Its ability to enhance neurotransmitter release and promote neurogenesis distinguishes it from current standard-of-care treatments for Alzheimer's disease. Preclinical data strongly support its pro-cognitive effects. The synergistic potential when combined with existing medications like Donepezil warrants further investigation. While extensive clinical trial data is still required to fully establish its efficacy and safety profile in humans, S 38093 stands as a significant candidate in the ongoing search for more effective treatments for cognitive decline.
References
- 1. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. In vivo pharmacological profile of S 38093, a novel histamine H3 receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Is Alzheimer's Disease Treated? | National Institute on Aging [nia.nih.gov]
- 8. The Synergistic Enhancing-Memory Effect of Donepezil and S 38093 (a Histamine H3 Antagonist) Is Mediated by Increased Neural Activity in the Septo-hippocampal Circuitry in Middle-Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Medications for Alzheimer's Disease | Stanford Health Care [stanfordhealthcare.org]
- 10. GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alz.org [alz.org]
- 12. Pharmacological treatments for dementia | Dementia Australia [dementia.org.au]
- 13. files.core.ac.uk [files.core.ac.uk]
Safety Operating Guide
Prudent Disposal of S 38093 Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of S 38093 hydrochloride, a bioactive research compound, is paramount to ensuring laboratory safety and environmental protection. As a substance with potential biological effects, it requires handling and disposal as hazardous chemical waste. This guide provides a procedural framework for its safe disposition, emphasizing adherence to institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat.
Work with the compound should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management program. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound (e.g., unused compound, solutions, contaminated labware) as hazardous waste.
-
Segregate this waste from other chemical waste streams to prevent unknown reactions. Do not mix it with incompatible materials.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Keep the container securely closed except when adding waste.
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of laboratory personnel and away from general traffic.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Arranging for Disposal:
-
Once the waste container is full or when the experiment is complete, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
-
Decontamination of Empty Containers:
-
For the original container of this compound, if it is to be disposed of as non-hazardous waste, it must be thoroughly decontaminated.
-
As a precautionary measure for a bioactive compound, it is recommended to triple-rinse the empty container with a suitable solvent.
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface or remove the original label before disposing of the container according to institutional guidelines for clean labware.
-
Quantitative Data Summary
Due to the nature of this compound as a research compound, comprehensive quantitative hazard data is not publicly available. The following table provides its basic chemical identifiers. In the absence of specific toxicity data (e.g., LD50), it is prudent to treat the compound with a high degree of caution.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₅ClN₂O₂ | PubChem[1] |
| Molecular Weight | 324.8 g/mol | PubChem[1] |
| CAS Number | 1222097-72-4 | PubChem[1] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
